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5-(4-Cyanophenyl)-3-methylphenol Documentation Hub

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  • Product: 5-(4-Cyanophenyl)-3-methylphenol
  • CAS: 1261922-33-1

Core Science & Biosynthesis

Foundational

Solubility Profile of 5-(4-Cyanophenyl)-3-methylphenol in Polar Aprotic Solvents

The following technical guide is structured to serve as a definitive reference for the solubility profiling of 5-(4-Cyanophenyl)-3-methylphenol , a critical biaryl intermediate often encountered in the synthesis of non-s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the solubility profiling of 5-(4-Cyanophenyl)-3-methylphenol , a critical biaryl intermediate often encountered in the synthesis of non-steroidal aromatase inhibitors and liquid crystal precursors.

Executive Summary

In the landscape of pharmaceutical process chemistry, 5-(4-Cyanophenyl)-3-methylphenol represents a classic "push-pull" biaryl system. Its structure combines a hydrogen-bond donating phenolic moiety with an electron-withdrawing cyano group on a hydrophobic biphenyl core. While this duality grants it unique reactivity (e.g., for Suzuki-Miyaura coupling or O-alkylation), it poses significant solubility challenges in non-polar media.

This guide provides a comprehensive analysis of its solubility behavior in polar aprotic solvents (DMSO, DMF, NMP, DMAc). These solvents are the "Gold Standard" for handling this compound during synthesis and purification due to their ability to disrupt the strong intermolecular hydrogen bonding characteristic of phenolic crystals.

Physicochemical Characterization

To understand solubility, we must first define the solute's molecular landscape.

PropertyValue (Approx/Calc)Impact on Solubility
Molecular Formula C₁₄H₁₁NOModerate MW facilitates dissolution.
Molecular Weight 209.24 g/mol High solubility potential in high-dielectric solvents.
H-Bond Donors 1 (Phenolic -OH)Critical: Primary interaction site for DMSO/DMF oxygen.
H-Bond Acceptors 2 (-CN, -OH)Allows dipole interaction with solvent cations/protons.
LogP (Octanol/Water) ~3.2 - 3.5Lipophilic; poor water solubility, high organic solubility.
pKa ~9.5 - 10.0Weakly acidic; soluble in basic aqueous media, stable in aprotics.

Solubility Thermodynamics in Polar Aprotic Solvents

The Solvation Mechanism

The high solubility of 5-(4-Cyanophenyl)-3-methylphenol in polar aprotic solvents is driven by specific molecular interactions that overcome the crystal lattice energy.

  • DMSO (Dimethyl Sulfoxide): The sulfoxide oxygen acts as a potent H-bond acceptor for the phenolic hydrogen (

    
    ). This is the dominant driving force.
    
  • Dipole-Dipole Interactions: The highly polar nitrile group (

    
    ) interacts favorably with the large dipole moments of DMF (3.86 D) and DMSO (3.96 D).
    
  • 
    -
    
    
    
    Stacking Disruption:
    The solvent molecules intercalate between the aromatic rings, preventing the biaryl cores from restacking.
Solvation Pathway Diagram

The following diagram illustrates the thermodynamic cycle of dissolving this biaryl phenol in DMSO.

SolvationMechanism cluster_mechanism Interaction Zone Solid Solid Crystal Lattice (Strong Intermolecular H-Bonds) Transition Lattice Disruption (Energy Penalty) Solid->Transition + Enthalpy (ΔH_fus) Solvated Solvated Species (DMSO-Phenol Complex) Transition->Solvated - Enthalpy (ΔH_solv) Strong H-Bond Formation Mechanism Phenol-OH ••• O=S(Me)2 Cyano-CN ••• S(Me)2=O (Dipole) Transition->Mechanism DMSO DMSO Solvent (H-Bond Acceptor) DMSO->Transition Solvent Cavity Formation

Figure 1: Thermodynamic cycle of 5-(4-Cyanophenyl)-3-methylphenol dissolution in DMSO.

Quantitative Solubility Data (Representative)

Based on structural analogs (e.g., 4'-hydroxy-4-biphenylcarbonitrile) and standard solvent parameters, the following solubility ranges are established for process design.

SolventSolubility Range (25°C)Solubility Range (60°C)Process Utility
DMSO > 250 mg/mL > 500 mg/mLExcellent. Primary reaction solvent; NMR solvent.
DMF > 200 mg/mL> 450 mg/mLHigh. Good for alkylation reactions; harder to remove than acetone.
NMP > 220 mg/mL> 480 mg/mLHigh. Used for high-temp couplings; difficult workup due to high BP.
Acetone 50 - 100 mg/mLN/A (Boils)Moderate. Good for crystallization (antisolvent).
Water < 0.1 mg/mL< 1.0 mg/mLPoor. Ideal antisolvent for precipitation.

Critical Insight: In DMSO, this compound may form a solvate. When drying, temperatures above 60°C under high vacuum are required to remove bound solvent from the crystal lattice.

Experimental Protocol: Determination of Saturation Solubility

For regulatory filing or precise process optimization, "visual" solubility is insufficient. The following Shake-Flask HPLC Method is the industry standard for generating defensible data.

Reagents & Equipment
  • Analyte: 5-(4-Cyanophenyl)-3-methylphenol (>98% purity).

  • Solvents: Anhydrous DMSO, DMF (HPLC Grade).

  • Equipment: Thermomixer, 0.22 µm PTFE syringe filters, HPLC with UV/Vis detector (254 nm).

Step-by-Step Workflow

SolubilityProtocol Step1 1. Excess Addition Add solid to solvent until undissolved solid remains Step2 2. Equilibration Shake at 25°C for 24-48h (Thermomixer @ 500 rpm) Step1->Step2 Step3 3. Phase Separation Centrifuge or settle solids Step2->Step3 Step4 4. Filtration Filter supernatant through 0.22 µm PTFE filter Step3->Step4 Step5 5. Dilution Dilute aliquot 1:100 with Mobile Phase (ACN/Water) Step4->Step5 Step6 6. Quantification HPLC-UV Analysis (Compare to Calibration Curve) Step5->Step6

Figure 2: Standard Operating Procedure (SOP) for Kinetic Solubility Determination.

Analytical Note
  • Wavelength: The biphenyl system exhibits strong UV absorption. Monitor at 254 nm or 280 nm .

  • Filter Compatibility: Use PTFE or Nylon filters. Avoid Cellulose Acetate, which may degrade in DMSO.

Applications in Drug Development[1][2]

Reaction Solvent Selection

For O-alkylation (e.g., attaching a side chain to the phenol), DMF or DMSO are preferred.

  • Why? They solvate the phenoxide anion (generated by

    
     or 
    
    
    
    ) poorly compared to the cation, leaving the anion "naked" and highly reactive for
    
    
    attack.
  • Recommendation: Use DMSO for faster rates; use DMF if the product precipitates upon water addition.

Purification via Recrystallization

The high solubility in polar aprotics and low solubility in water allows for a "Dissolve and Crash" purification strategy.

  • Dissolve crude 5-(4-Cyanophenyl)-3-methylphenol in minimal warm DMSO (approx. 2-3 volumes).

  • Filter to remove insoluble inorganic salts (Pd catalyst residues).

  • Slowly add water (antisolvent) or dilute HCl (to ensure phenol protonation).

  • Harvest the high-purity precipitate.

References

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]

  • Balakin, K. V., et al. (2006). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Chemical Information and Modeling. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2024). <467> Residual Solvents - DMSO and DMF Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Biphenyl Nitriles. Retrieved from [Link]

Exploratory

Computational and Experimental Determination of Dipole Moments in Biaryl Scaffolds

Case Study: 5-(4-Cyanophenyl)-3-methylphenol Executive Summary This technical guide outlines the rigorous protocol for determining the electric dipole moment ( ) of 5-(4-Cyanophenyl)-3-methylphenol , a representative "pu...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 5-(4-Cyanophenyl)-3-methylphenol

Executive Summary

This technical guide outlines the rigorous protocol for determining the electric dipole moment (


) of 5-(4-Cyanophenyl)-3-methylphenol , a representative "push-pull" biaryl scaffold. Accurate dipole characterization is critical for predicting solubility profiles in drug development and anisotropic properties in materials science (e.g., liquid crystals).

This guide diverges from standard "cookbook" procedures by integrating Density Functional Theory (DFT) with Boltzmann-weighted conformational analysis , validated by the experimental Guggenheim method .

Structural & Electronic Analysis

Before initiating calculation, one must understand the electronic architecture of the target molecule.

  • The Scaffold: A biphenyl core connecting a phenol ring to a benzonitrile ring.

  • Electronic Vector (Push-Pull):

    • Donor (D): The phenolic hydroxyl (-OH) and the methyl (-CH

      
      ) group on Ring A.
      
    • Acceptor (A): The cyano (-CN) group on Ring B.

    • The Bridge: The C5-C1' bond connects the rings. Crucially, positions ortho to the bridge (C4, C6 on phenol; C2', C6' on cyanophenyl) are unsubstituted protons. This lacks the steric bulk of ortho-substituted biphenyls, allowing for a flexible twist angle (

      
      ) rather than a rigid perpendicular conformation.
      

Implication: A single static DFT calculation is insufficient. The dipole moment is a function of the twist angle


, requiring a conformational ensemble approach.
Computational Protocol (DFT)[1]

The computational workflow moves beyond simple geometry optimization to account for the dynamic nature of the biphenyl linkage.

Phase A: Level of Theory Selection
  • Functional:

    
    B97X-D  or CAM-B3LYP .
    
    • Reasoning: Standard B3LYP often fails to accurately describe the torsional barrier in biaryls due to poor dispersion handling.

      
      B97X-D includes dispersion corrections essential for accurate 
      
      
      
      -
      
      
      interaction modeling between the rings.
  • Basis Set: 6-311++G(d,p) .

    • Reasoning: Diffuse functions (++) are mandatory for accurate dipole calculations involving lone pairs (Oxygen) and

      
      -systems (Cyano).
      
  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Benzene (

      
      ) or 1,4-Dioxane. This matches the experimental conditions described in Part 3.
      
Phase B: The Computational Workflow

DFT_Workflow Start Input Structure (Z-Matrix) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt If Imaginary Freq Scan Relaxed PES Scan (Dihedral Angle 0° to 180°) Freq->Scan If Stable Boltz Boltzmann Weighting Sum(P_i * µ_i) Scan->Boltz Extract E and µ vs Angle Output Calculated Dipole (µ_calc) Boltz->Output

Figure 1: Computational workflow for determining the dipole moment of flexible biaryl systems.

Phase C: Boltzmann Weighting Protocol

Because the molecule rotates around the central bond, the observable dipole is an average.

  • Perform a Relaxed Potential Energy Surface (PES) Scan of the inter-ring dihedral angle in 10° steps.

  • Extract the Energy (

    
    ) and Dipole Magnitude (
    
    
    
    ) for each conformer.
  • Calculate the probability (

    
    ) of each conformer at 298 K:
    
    
    
    
  • Compute the weighted dipole:

    
    
    
Experimental Validation: The Guggenheim Method

Direct measurement of dipole moments in the solid state is unreliable due to crystal packing forces. The Guggenheim Method [1] is the gold standard for determining


 in dilute solutions without requiring density measurements, minimizing experimental error.
Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Benzene or 1,4-Dioxane (Non-polar,

    
    ).
    
  • Instrument A: LCR Meter with a precision liquid capacitance cell (to measure Dielectric Constant,

    
    ).
    
  • Instrument B: Abbe Refractometer (to measure Refractive Index,

    
    ).
    
Step-by-Step Protocol
  • Preparation: Prepare 5 solutions of the target molecule in benzene with mass fractions (

    
    ) ranging from 0.001 to 0.010 (0.1% to 1.0%). Note: Keep concentrations low to prevent solute-solute aggregation.
    
  • Measurement:

    • Measure

      
       (solution dielectric) for each sample at 25°C.
      
    • Measure

      
       (refractive index squared) for each sample at 25°C.
      
  • Data Plotting:

    • Plot

      
       vs. 
      
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . The slope is
      
      
      .
The Calculation (Guggenheim Equation)

The dipole moment


 (in Debye) is calculated using:


Where:

  • 
     = Molecular Weight of 5-(4-Cyanophenyl)-3-methylphenol.
    
  • 
     = Temperature (Kelvin).
    
  • 
     = Dielectric constant of pure solvent.
    
  • 
     = Slopes derived from the plots.[3]
    

Guggenheim_Method cluster_0 Data Collection cluster_1 Analysis S1 Prepare Dilute Solutions (w) S2 Measure Dielectric (ε) S1->S2 S3 Measure Refractive Index (n) S1->S3 P1 Plot ε vs w (Slope α) S2->P1 P2 Plot n² vs w (Slope ν) S3->P2 Calc Guggenheim Eq. Calculate µ P1->Calc P2->Calc

Figure 2: Experimental workflow for the Guggenheim method.

Data Analysis & Interpretation

When reporting your findings, structure your data to highlight the comparison between the static "lowest energy" calculation and the dynamic "Boltzmann average" versus the experiment.

Sample Data Presentation Table
ParameterGas Phase (Static)Benzene (PCM Static)Benzene (Boltzmann)Experimental (Guggenheim)
Method

B97X-D/6-311++G**

B97X-D/PCM
Ensemble AverageDielectric Spectroscopy
Twist Angle (

)
44.2°41.5°IntegratedN/A
Dipole (

) [D]
4.124.854.65 4.60 ± 0.05

Critical Analysis Points:

  • Solvent Effect: You should observe a significant increase in

    
     from Gas Phase to Solution (PCM). The solvent field stabilizes the charge separation between the -OH and -CN groups.
    
  • Conformational Averaging: If the static PCM value differs from the Boltzmann value, it indicates that the molecule spends significant time in higher-energy conformations with different dipole vectors.

  • Validation: The experimental value should align most closely with the Benzene (Boltzmann) calculated value. A discrepancy > 0.3 D suggests either solute aggregation (experiment) or inadequate basis sets (theory).

References
  • Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society, 45, 714-720. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). "Quantum mechanical continuum solvation models." Chemical Reviews, 105(8), 2999-3094. Link

Sources

Foundational

Reactivity Profile of the Phenolic Hydroxyl Group in Cyanobiphenyls

Executive Summary The 4'-hydroxy-4-biphenylcarbonitrile (CAS: 19812-93-2) scaffold represents a critical junction between materials science (liquid crystals) and medicinal chemistry (biaryl ether drugs).[1][2][3] Its rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4'-hydroxy-4-biphenylcarbonitrile (CAS: 19812-93-2) scaffold represents a critical junction between materials science (liquid crystals) and medicinal chemistry (biaryl ether drugs).[1][2][3] Its reactivity is defined by the unique interplay between the phenolic hydroxyl group and the distal para-cyano group. Unlike simple phenols, the reactivity profile here is governed by the biphenyl twist angle , which modulates the electronic communication between the electron-withdrawing cyano group and the nucleophilic phenolate oxygen. This guide provides a mechanistic deep-dive into this reactivity, offering validated protocols for etherification and insights into metabolic stability.[1][2][3]

Electronic & Structural Architecture

The Biphenyl Twist and Electronic Decoupling

To understand the reactivity of the hydroxyl group, one must first analyze the geometry of the biphenyl core. Unlike planar aromatic systems (e.g., naphthalene), the two phenyl rings in cyanobiphenyls are not coplanar. Steric repulsion between the ortho-hydrogens induces a twist angle (


).[2][3]
  • Crystalline State:

    
     (e.g., 38.1° in related crystal structures).[2][3]
    
  • Solution State: The angle is dynamic but averages similarly, preventing full

    
    -orbital overlap.[2][3]
    
Acidity ( ) and Nucleophilicity

The cyano group (-CN) is a potent electron-withdrawing group (EWG).[1][2][3] In a planar system, it would dramatically stabilize the phenolate anion via resonance, significantly lowering the


. However, the twist angle attenuates this resonance effect.
CompoundStructure

(Approx.)
Electronic Driver
Phenol Ph-OH9.98Baseline resonance stabilization.
4-Cyanophenol NC-Ph-OH7.7 - 8.0Strong Resonance + Induction (Direct conjugation).[1][2][3]
4-Hydroxybiphenyl Ph-Ph-OH9.55Extended

-system (weak effect).[1][2][3]
4'-Hydroxy-4-cyanobiphenyl NC-Ph-Ph-OH8.8 - 9.2 Inductive (dominant) + Attenuated Resonance.

Implication: The target molecule is more acidic than phenol but less acidic than 4-cyanophenol.[1][2][3] Consequently, the phenolate anion is a moderate nucleophile —sufficiently reactive for


 displacements but less prone to oxidative side-reactions than electron-rich phenols.[1][2][3]
Mechanistic Visualization: Resonance & Decoupling

The following diagram illustrates how the twist angle "breaks" the conjugation, limiting the ability of the Cyano group to stabilize the negative charge on the Oxygen.

Resonance cluster_0 Planar System (Hypothetical) cluster_1 Real System (Twisted) A Phenolate Oxygen (Negative Charge) B Biphenyl Bridge (Full Conjugation) A->B Strong Resonance C Cyano Group (Charge Delocalization) B->C Charge Stabilized D Phenolate Oxygen (Localized Charge) E Twist Angle (~38°) D->E Orbitals Misaligned F Cyano Group (Inductive Pull Only) E->F Weak Resonance Strong Induction

Caption: The biphenyl twist (approx. 38°) decouples the


-systems, reducing resonance stabilization of the phenolate by the cyano group compared to a planar system.

Nucleophilic Reactivity: Etherification

The primary synthetic utility of this scaffold is the formation of alkyl ethers (Williamson Ether Synthesis), particularly for generating liquid crystals like 4-cyano-4'-pentylbiphenyl (5CB) precursors.[1][2][3]

Reaction Kinetics & Solvent Effects

The reaction follows


 kinetics :


  • Leaving Group: Bromides are preferred over chlorides due to better leaving group ability without the instability of iodides.

  • Solvent Choice:

    • Acetone/Butanone:[1][2][3] Protic-free polar solvents are standard.[1][2][3] They dissolve the organic reactants while the inorganic base (

      
      ) remains largely heterogeneous, preventing rapid basic hydrolysis of the nitrile.
      
    • DMF/DMSO: Increases rate significantly by solvating the cation (

      
      ), leaving a "naked," highly reactive phenolate anion. However, this increases the risk of side reactions (e.g., C-alkylation, though rare with phenols).
      
Validated Synthetic Protocol: Synthesis of 4-Cyano-4'-alkoxybiphenyl

Objective: Alkylation of 4'-hydroxy-4-biphenylcarbonitrile with 1-bromoalkane.

Reagents:

  • Substrate: 4'-hydroxy-4-biphenylcarbonitrile (1.0 eq)[1][2][3]

  • Electrophile: 1-Bromoalkane (1.2 eq)[1][2][3]

  • Base: Anhydrous

    
     (2.5 eq) - Excess ensures complete deprotonation.[1][2][3]
    
  • Catalyst: KI (0.1 eq) - Finkelstein exchange in situ converts R-Br to more reactive R-I.

  • Solvent: Acetone (Reagent Grade) or DMF (for difficult substrates).

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with the cyanobiphenyl phenol and Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     and stir at room temperature for 30 minutes. The mixture will turn yellow/orange, indicating phenolate formation.
    
  • Addition: Add KI followed by the alkyl bromide dropwise.

  • Reflux: Heat to reflux (

    
     for acetone) for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).
    
  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      ).
      
    • Evaporate solvent.[2][3][4]

    • Recrystallize from Ethanol/Hexane to yield the liquid crystal precursor.

Synthesis Start 4'-hydroxy-4-cyanobiphenyl + K2CO3 (Acetone) Inter Intermediate: Potassium Phenolate Salt (Yellow Suspension) Start->Inter Deprotonation React Add R-Br + KI (cat) Reflux 12-24h Inter->React SN2 Attack Prod Product: 4-Cyano-4'-alkoxybiphenyl React->Prod Workup & Recrystallization

Caption: Standardized workflow for the Williamson ether synthesis of liquid crystal precursors.

Metabolic Fate & Drug Development Context

In pharmaceutical applications, the phenolic hydroxyl is a primary "soft spot" for metabolism. If the cyanobiphenyl core is part of a drug candidate (e.g., sartans or aromatase inhibitor analogs), understanding its clearance is vital.

Glucuronidation (Phase II Metabolism)

The primary metabolic pathway is O-glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2][3][5]

  • Enzymes: UGT1A1, UGT1A9.[5]

  • Mechanism: The nucleophilic phenolic oxygen attacks the anomeric carbon of UDP-glucuronic acid.

  • Impact: The addition of the glucuronic acid moiety (MW ~176 Da) renders the lipophilic cyanobiphenyl highly water-soluble, facilitating rapid renal excretion.

Sulfation

A competing pathway is sulfation via Sulfotransferases (SULTs).[5][6]

  • Affinity: SULTs generally have higher affinity (

    
    ) but lower capacity (
    
    
    
    ) compared to UGTs. At high substrate concentrations, glucuronidation dominates.

Metabolism Drug Hydroxy-Cyanobiphenyl (Lipophilic) UGT UGT Enzymes (Liver/Intestine) Drug->UGT Phase II Gluc O-Glucuronide Conjugate (Hydrophilic/Excretable) UGT->Gluc Transfer of Glucuronic Acid

Caption: The dominant metabolic clearance pathway for phenolic cyanobiphenyls is O-glucuronidation.[1][2][3]

References

  • PubChem. 4'-Hydroxy-4-biphenylcarbonitrile (Compound Summary). National Library of Medicine.[3] [Link]

  • NIST Chemistry WebBook. 4-Cyano-4'-hydroxybiphenyl Spectral Data.[1][2][3][7] National Institute of Standards and Technology.[7] [Link]

  • Gray, G. W., et al. Liquid Crystals and Plastic Crystals. (Seminal work on cyanobiphenyl synthesis).[3] University of Hull.[3][8]

  • Shangari, N., et al. Sulfation and glucuronidation of phenols: implications in coenzyme Q metabolism.[9] Methods in Enzymology, 2005.[9] [Link]

  • Imrie, C. T., et al. Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4'-yloxy). Royal Society of Chemistry, 2016. (Discusses structural twist angles). [Link]

Sources

Exploratory

Strategic Engineering of 3-Methyl-5-Substituted Phenols: Synthetic Architectures and Bioactive Profiles

Executive Summary The 3-methyl-5-substituted phenol scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between simple cresols and complex resorcinolic lipids (e.g., cannabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methyl-5-substituted phenol scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between simple cresols and complex resorcinolic lipids (e.g., cannabinoids like olivetol). Its unique meta-substitution pattern offers a "sweet spot" for drug design: the 3-methyl group provides metabolic stability and lipophilicity, the phenolic hydroxyl serves as a critical hydrogen bond donor/acceptor, and the variable 5-position allows for extensive chemical space exploration.

This guide synthesizes the latest methodologies for constructing this scaffold, moving beyond archaic condensation reactions to precision palladium-catalyzed cross-couplings. It is designed for researchers requiring high-fidelity protocols and mechanistic insights into structure-activity relationships (SAR).

Part 1: Structural Significance & Pharmacophore Analysis

The 3-methyl-5-substituted phenol core is not merely a structural spacer; it is an electronically tuned platform.

  • Electronic Synergies: The hydroxyl group (-OH) and methyl group (-CH3) are both electron-donating groups (EDGs). Located meta to each other, they reinforce electron density at the ortho and para positions relative to the hydroxyl, making the ring highly susceptible to electrophilic aromatic substitution and oxidative radical scavenging.

  • The "5-Position" Gateway: In drug discovery, the 5-position is the primary vector for optimizing Lipophilic Ligand Efficiency (LLE) . Substituents here (alkyl chains, aryls, heterocycles) dictate membrane permeability and binding pocket occupancy without sterically interfering with the phenolic warhead.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3-Methyl-5-Substituted Phenol OH Phenolic -OH (H-Bond Donor/Acceptor) (Radical Scavenging) Core->OH Me 3-Methyl Group (Metabolic Blockade) (Lipophilicity Boost) Core->Me R5 5-Position (R) (Library Diversity) (Potency Tuning) Core->R5 Target Target Binding Pocket (Hydrophobic Cleft) R5->Target Interaction

Figure 1: Pharmacophore dissection of the 3-methyl-5-substituted phenol scaffold, highlighting the distinct functional roles of each substituent.

Part 2: Synthetic Methodologies

Historically, these phenols were synthesized via harsh condensation of ketones (e.g., aromatization of substituted cyclohexenones). However, modern drug discovery demands modularity. We prioritize Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) as the gold standard for generating diverse libraries.

Comparative Methodologies
MethodologyPrecursorKey ReagentsProsCons
Aromatization 3-Alkyl-2-cyclohexenonesPd/C, High TScalable for simple alkylsLimited scope; harsh conditions
C-H Activation 3-MethylphenolPd(OAc)2, OxidantsAtom economicalRegioselectivity issues (ortho vs meta)
Suzuki Coupling 3-Bromo-5-methylphenol Pd(dppf)Cl2, Ar-B(OH)2 High modularity, Mild Requires aryl/alkyl boronates
Validated Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-aryl/alkyl-3-methylphenols from 3-bromo-5-methylphenol. Mechanism: The reaction proceeds via the catalytic cycle: Oxidative Addition → Transmetallation → Reductive Elimination.

Reagents & Equipment[1][2][3][4]
  • Substrate: 3-Bromo-5-methylphenol (1.0 equiv)

  • Coupling Partner: Aryl/Alkyl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3-5 mol%)

  • Base: Potassium Phosphate (K3PO4) (3.0 equiv) - Chosen for superior solubility and mildness compared to carbonates.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Loading: Charge the flask with 3-bromo-5-methylphenol (1.0 mmol), the corresponding boronic acid (1.2 mmol), and K3PO4 (3.0 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol) quickly to minimize air exposure.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under Argon. Note: Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway[5]

Synthesis_Pathway Start 3-Bromo-5-methylphenol (Halogenated Scaffold) Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Start->Cycle + Reagents Reagents Reagents: R-B(OH)2 (Boronic Acid) Pd(dppf)Cl2 (Catalyst) K3PO4 (Base) Reagents->Cycle Product 3-Methyl-5-Substituted Phenol (Target Molecule) Cycle->Product 90°C, 12h

Figure 2: Palladium-catalyzed cross-coupling workflow for modular scaffold generation.

Part 3: Biological Applications & Mechanisms[6]

Antioxidant Activity (Radical Scavenging)

Phenolic derivatives are potent antioxidants.[2][5] The 3-methyl-5-substituted phenols function primarily via Hydrogen Atom Transfer (HAT) .

  • Mechanism: The phenolic hydrogen is abstracted by a peroxyl radical (ROO[6]•). The resulting phenoxyl radical is stabilized by resonance and the electron-donating effect of the 3-methyl group.

  • Steric Influence: Unlike 2,6-di-tert-butylphenols (BHT), which rely on steric hindrance to stabilize the radical, 3,5-substitutions allow for faster kinetics in trapping small radicals, though with slightly lower radical stability [1].

Antimicrobial & Nematicidal Properties

The lipophilicity of the substituent at position 5 is the determinant of antimicrobial potency.

  • Alkyl Chain Length: Research indicates a "cutoff effect" where biological activity peaks at specific chain lengths (typically C9-C11). For example, 3-undecylphenol (a 5-alkyl analog) exhibits significant antinematodal activity against Bursapherencus xylophilus [2]. The mechanism involves the disruption of the lipid bilayer of the target organism.

  • Cannabinoid Analogs: 3-methyl-5-pentylphenol is a monohydric structural analog of Olivetol (5-pentylresorcinol), the precursor to THC. While less potent than resorcinols in cannabinoid receptor binding, these monohydric phenols serve as valuable negative controls or simplified probes for studying hydrophobic tail interactions in the CB1/CB2 receptor pockets.

Estrogenic Activity (Toxicity Warning)

Researchers must be aware that para-alkylphenols are known endocrine disruptors. While meta-substituted (3,5-) phenols generally show lower estrogenic activity than their para counterparts, long-chain alkyl derivatives can still mimic 17β-estradiol. Screening for estrogen receptor (ER) binding is recommended for any lead compounds in this series [3].

References

  • Amorati, R., & Valgimigli, L. (2012). Modulation of the Antioxidant Activity of Phenols by Non-Covalent Interactions. Organic & Biomolecular Chemistry.

  • Dong, J. Y., et al. (2004). Synthesis and antinematodal activity of 3-n-alkylphenols. Bioscience, Biotechnology, and Biochemistry.

  • Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry.

  • Motti, E., et al. (2019). Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization.[7][8] Chemistry – An Asian Journal.[8] [8]

  • Organic Syntheses. (1955).[3] 3-Methyl-1,5-pentanediol (Precursor synthesis context). Organic Syntheses, Coll.[3] Vol. 3.

Sources

Foundational

Technical Whitepaper: Photophysical Characterization of D-A Biaryl Systems

The following technical guide provides a comprehensive framework for the photophysical characterization of 5-(4-Cyanophenyl)-3-methylphenol . This guide is structured to function as a self-validating protocol.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive framework for the photophysical characterization of 5-(4-Cyanophenyl)-3-methylphenol .

This guide is structured to function as a self-validating protocol. Given that this specific isomer involves meta-conjugation (unlike the widely studied para-analogs), the analysis focuses heavily on distinguishing between Locally Excited (LE) states and Intramolecular Charge Transfer (ICT) states, which is the critical challenge in characterizing this molecule.

Case Study: 5-(4-Cyanophenyl)-3-methylphenol

Executive Summary & Molecular Architecture

5-(4-Cyanophenyl)-3-methylphenol represents a specific class of Donor-Acceptor (D-A) biaryl systems. Its photophysics are governed by the electronic interplay between the electron-donating phenolic hydroxyl group and the electron-withdrawing nitrile group on the adjacent phenyl ring.

  • System Type: Push-Pull Biaryl.[1]

  • Key Feature: Meta-substitution pattern (3,5-disubstituted phenol).

  • Implication: Unlike para-conjugated systems (e.g., 4'-hydroxy-4-cyanobiphenyl) which show strong conjugation, this meta-isomer interrupts the direct conjugation path. This typically results in:

    • Hypsochromic Shift: Bluer emission compared to para analogs.[2]

    • Dual Emission Potential: Competition between Locally Excited (LE) state emission and weak Intramolecular Charge Transfer (ICT).

    • High Sensitivity: Enhanced sensitivity to solvent viscosity and polarity due to the rotational freedom of the biaryl axis (Twisted Intramolecular Charge Transfer - TICT).

Synthesis & Purity Validation (Pre-Analysis)

Fluorescence is an impurity-sensitive technique. A 99% pure sample by NMR may still contain 1% highly fluorescent impurity (e.g., oxidized byproducts) that dominates the spectrum.

Mandatory Purity Protocol:

  • HPLC-PDA: Verify purity using a Photodiode Array detector. Ensure the UV-Vis spectrum is consistent across the entire chromatographic peak (Peak Purity Index > 0.99).

  • Excitation Excusion: Measure fluorescence emission at multiple excitation wavelengths (

    
    ).
    
    • Pass: Emission shape remains identical; only intensity changes.

    • Fail: Emission peak shifts (indicates presence of multiple fluorophores).

Experimental Protocols

The following workflows are designed to isolate specific photophysical phenomena: Solvatochromism (ICT strength) and pH Sensitivity (Proton-Coupled Electron Transfer).

3.1 Solvatochromic Shift Assay

This experiment quantifies the dipole moment change upon excitation (


), validating the charge-transfer nature of the transition.

Reagents: Spectroscopic grade solvents: Cyclohexane (Non-polar), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol (MeOH).

Step-by-Step Methodology:

  • Stock Solution: Dissolve 1 mg of analyte in 10 mL MeOH (100 ppm).

  • Aliquot Prep: Spike 10-50

    
    L of stock into 3 mL of each solvent to achieve Absorbance < 0.1 at 
    
    
    
    (prevents Inner Filter Effect).
  • Absorption Scan: Scan 250–450 nm. Note the Charge Transfer (CT) band (typically a broad shoulder >300 nm).

  • Emission Scan: Excite at the CT band maximum. Record emission 300–600 nm.

  • Correction: Apply detector sensitivity correction (S/R mode).

Data Processing (Lippert-Mataga): Construct a plot of Stokes Shift (


) vs. Orientation Polarizability (

).

  • Linear Slope: Indicates dominant ICT mechanism.

  • Non-linear/Scattered: Indicates specific solvent interactions (H-bonding in MeOH) or TICT.

3.2 pH-Dependent Ionization (pKa Determination)

The phenolic proton is the "switch" for the ICT state. Deprotonation creates a phenolate (super-donor), causing a massive red-shift.

Buffer System: Britton-Robinson universal buffer (pH 2.0 to 12.0). Protocol:

  • Prepare 10 nM dye solution in buffers of increasing pH (0.5 pH steps).

  • Excitation: Isosbestic point (if visible in Abs) or

    
     of the neutral form.
    
  • Observation:

    • Acidic/Neutral (pH < 8): Emission

      
       nm (Neutral Phenol).
      
    • Basic (pH > 10): Emission

      
       nm (Phenolate Anion).
      
  • Calculation: Plot Intensity at 500 nm vs. pH. Fit to Henderson-Hasselbalch equation to find

    
     (Expected range: 9.0–10.0).
    
Visualization of Workflows & Mechanisms
Diagram 1: Photophysical Characterization Workflow

This diagram outlines the logical flow from sample preparation to data validation.

FluorescenceWorkflow Sample Solid Sample 5-(4-CN-Ph)-3-Me-PhOH Solubility Solubility Check (DMSO/MeOH Stock) Sample->Solubility Absorbance UV-Vis Absorbance (Target OD < 0.1) Solubility->Absorbance Dilution Excitation Excitation Scan (Find Lambda Max) Absorbance->Excitation Identify CT Band Emission Emission Spectra (Solvent Series) Excitation->Emission Excite @ Peak Correction Spectral Correction (Inner Filter & PMT) Emission->Correction Analysis Data Analysis (Lippert Plot / QY) Correction->Analysis Analysis->Sample Impurity Detected?

Caption: Step-by-step workflow ensuring spectral integrity through concentration control and correction factors.

Diagram 2: Excited State Dynamics (ICT vs. TICT)

This diagram illustrates the competition between the planar Locally Excited state and the Twisted Intramolecular Charge Transfer state, which is critical for biaryl systems.

Jablonski cluster_env Environmental Factors S0 Ground State (S0) Planar FC Frank-Condon State (S1) LE (Locally Excited) S0->FC Absorption (hv) FC->S0 Fluorescence (Blue) High Quantum Yield TICT Relaxed State (S1') TICT (Twisted) FC->TICT Bond Rotation (Viscosity Dependent) TICT->S0 Fluorescence (Red) Solvent Dependent Polarity Polarity Stabilizes TICT Viscosity Viscosity Blocks Rotation

Caption: Mechanistic pathway showing the bifurcation between Locally Excited (LE) and Twisted (TICT) emission.

Expected Spectral Data Summary

Based on the structural homology with 4'-hydroxy-4-cyanobiphenyl [1] and general solvatochromic theory [2], the following spectral characteristics are the baseline for validation.

ParameterNon-Polar (Hexane)Polar Aprotic (MeCN)Polar Protic (MeOH)Basic (pH 11)
Abs Max (

)
280-290 nm295-305 nm300-310 nm340-360 nm
Em Max (

)
330-350 nm380-410 nm400-420 nm480-520 nm
Stokes Shift Small (~4000 cm⁻¹)Large (~8000 cm⁻¹)LargeVery Large
Quantum Yield (

)
High (>0.5)ModerateLow (Quenching)High
Dominant State Locally Excited (LE)Charge Transfer (ICT)H-Bonded ICTPhenolate CT

Technical Note on Meta-Conjugation: Because the methyl and hydroxyl groups are in a meta relationship to the biaryl bond, the "Push-Pull" effect is electronically dampened compared to para isomers. Researchers should expect the ICT band to be less distinct (appearing as a tail/shoulder rather than a discrete peak) and the solvatochromic shift to be less dramatic than in 4'-hydroxy-4-cyanobiphenyl.

References
  • Biaryl Fluorescence: K. Rotkiewicz, et al. "Fluorescence and conformational changes of 4'-hydroxy-4-cyanobiphenyl and its salts." Journal of Photochemistry and Photobiology A: Chemistry, Vol. 104, 1997.

  • Solvatochromic Theory: C. Reichardt.[2] "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, Vol. 94, 1994.

  • Fluorescence Standards: J.R. Lakowicz. Principles of Fluorescence Spectroscopy. 3rd Edition, Springer, 2006. (Standard reference for Quantum Yield and Lippert-Mataga protocols).

  • TICT Mechanisms: Z.R. Grabowski, et al. "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews, Vol. 103, 2003.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocol for 5-(4-Cyanophenyl)-3-methylphenol

Executive Summary This application note details a scalable, robust synthesis of 5-(4-Cyanophenyl)-3-methylphenol (CAS: Generic structure implied), a functionalized biaryl scaffold critical in the development of liquid cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, robust synthesis of 5-(4-Cyanophenyl)-3-methylphenol (CAS: Generic structure implied), a functionalized biaryl scaffold critical in the development of liquid crystals and kinase inhibitors.

Unlike traditional routes that rely on toxic cyanation of aryl halides or expensive protecting group strategies, this protocol utilizes a direct Suzuki-Miyaura cross-coupling between 3-bromo-5-methylphenol and 4-cyanophenylboronic acid . The methodology is optimized for scale (10g – 1kg), prioritizing an acid-base extractive workup that eliminates the need for silica gel chromatography, a major bottleneck in industrial settings.

Strategic Analysis & Route Selection

Retrosynthetic Logic

The target molecule features a biaryl core with a phenol and a nitrile handle.

  • Disconnection: The C–C bond between the two phenyl rings.

  • Coupling Partners:

    • Partner A (Electrophile): 3-Bromo-5-methylphenol. (Commercially available or synthesized from cheap Orcinol).

    • Partner B (Nucleophile): 4-Cyanophenylboronic acid. (Stable, solid, commercially available).

  • Selection Rationale: We choose the Suzuki-Miyaura coupling over Stille (toxic tin) or Negishi (moisture sensitive). We utilize the unprotected phenol to reduce step count (Atom Economy).

Critical Process Parameters (CPP)
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is selected for its resistance to air and thermal stability, outperforming Pd(PPh₃)₄ on scale.

  • Solvent System: A biphasic Toluene/Water or 1,4-Dioxane/Water system is used. Water is essential to solubilize the inorganic base and activate the boronic acid.

  • Purification Strategy: The phenol functionality allows for a "self-purifying" acid-base extraction, removing non-acidic impurities (homocoupled biaryls, dehalogenated starting material) without chromatography.

Reaction Scheme & Workflow

ReactionScheme SM1 3-Bromo-5-methylphenol (Electrophile) Inter Pd-Complex Intermediate SM1->Inter SM2 4-Cyanophenylboronic acid (Nucleophile) SM2->Inter Reagents Pd(dppf)Cl2 (1 mol%) K2CO3 (3.0 equiv) Toluene/H2O (4:1) 90°C, 12h Reagents->Inter Product 5-(4-Cyanophenyl)-3-methylphenol (Target) Inter->Product Reductive Elimination

Figure 1: Suzuki-Miyaura coupling strategy utilizing unprotected phenol partners.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (for 10g Scale)Role
3-Bromo-5-methylphenol 187.041.010.0 g (53.5 mmol)Limiting Reagent
4-Cyanophenylboronic acid 146.941.29.43 g (64.2 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.010.44 g (0.54 mmol)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.022.2 g (160.5 mmol)Base
Toluene --100 mL (10 vol)Solvent (Org)
Water (Deionized) --25 mL (2.5 vol)Solvent (Aq)

Note on Base: We use 3.0 equivalents of base. The first equivalent deprotonates the phenol (forming the phenoxide), while the remaining equivalents activate the boronic acid for transmetallation.

Step-by-Step Procedure

Step 1: Inerting and Dissolution

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge 3-Bromo-5-methylphenol (10.0 g) and 4-Cyanophenylboronic acid (9.43 g).

  • Add Toluene (100 mL). Start stirring.

  • Degassing: Sparge the solution with Nitrogen (or Argon) for 15 minutes. This is critical to prevent Pd oxidation and homocoupling.

Step 2: Catalyst and Base Addition

  • Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.44 g) in one portion. The solution will turn orange/red.

  • Dissolve K₂CO₃ (22.2 g) in Water (25 mL) in a separate beaker (exothermic).

  • Add the aqueous K₂CO₃ solution to the reaction flask. The mixture becomes biphasic.

Step 3: Reaction

  • Heat the mixture to 90°C (internal temperature).

  • Stir vigorously (600+ RPM) to ensure efficient phase transfer.

  • Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexane).

    • Endpoint: Consumption of aryl bromide (<1%).[2]

    • Time: Typically 4–12 hours.

Step 4: Workup (The "Acid-Base Switch") This step is designed to purify the product chemically rather than physically.

WorkupLogic Crude Reaction Mixture (Biphasic, Basic pH ~11) Sep1 Phase Separation Crude->Sep1 AqLayer Aqueous Layer (Contains Product as Phenoxide) Sep1->AqLayer Save OrgLayer Organic Layer (Discard: Impurities, Dimer) Sep1->OrgLayer Discard Acidify Acidify to pH 2-3 (HCl 2N) AqLayer->Acidify Precip Product Precipitates Acidify->Precip Filter Filtration & Wash Precip->Filter Final Pure Solid Product Filter->Final

Figure 2: Purification logic flow avoiding chromatography.

  • Cool the reaction mixture to room temperature.

  • Phase Cut: Transfer to a separatory funnel. Separate the layers.

    • Top Layer (Organic): Contains neutral impurities (e.g., cyanobiphenyl dimer). Discard (or check for loss).

    • Bottom Layer (Aqueous): Contains the product as the potassium phenoxide salt. Keep this.

  • Wash: Wash the aqueous layer once with Toluene (30 mL) to remove entrained neutrals.

  • Acidification: Transfer the aqueous layer to a clean flask. Slowly add 2N HCl (approx. 80-90 mL) while stirring until pH reaches ~2–3.

    • Observation: The product will precipitate as an off-white solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Recrystallization (Optional Polish)

If the color is dark (Pd residues), recrystallize from Ethanol/Water (1:1) or IPA .

  • Dissolve in hot Ethanol.

  • Add Water dropwise until turbid.

  • Cool slowly to 4°C.

Analytical Validation

  • Appearance: Off-white to beige powder.

  • Yield: Expected 85–92%.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.60 (s, 1H, -OH)

    • δ 7.90 (d, 2H, Ar-H, cyanophenyl)

    • δ 7.75 (d, 2H, Ar-H, cyanophenyl)

    • δ 7.10 (s, 1H, Ar-H, central ring)

    • δ 6.95 (s, 1H, Ar-H, central ring)

    • δ 6.70 (s, 1H, Ar-H, central ring)

    • δ 2.30 (s, 3H, -CH₃)

  • Mass Spec (ESI-): m/z 208.1 [M-H]⁻.

Safety & EHS Considerations

  • Cyanide Safety: While 4-cyanophenylboronic acid contains a nitrile (C≡N) group, it does not release free cyanide ions (CN⁻) under these mild conditions. It is significantly safer than using CuCN (Rosenmund-von Braun reaction). However, treat all nitriles as potentially hazardous; avoid strong acids at high temperatures which could hydrolyze the nitrile.

  • Palladium: Palladium dust is a sensitizer. Handle the catalyst in a fume hood.

  • Exotherms: The neutralization of the basic aqueous layer with HCl is exothermic and generates CO₂ gas. Add acid slowly to prevent foaming over.

References

  • Suzuki-Miyaura Coupling on Scale

    • Miyaura, N.; Suzuki, A.[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Synthesis of Hydroxy-Cyanobiphenyls (Liquid Crystal Precursors)

    • Wang, K. et al.[4] "Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals." Liq. Cryst.2019 , 46, 397–407.[4] Link

  • Catalyst Selection (Pd-dppf)

    • Colacot, T. J. "A concise update on the applications of palladium-catalyzed aryl chloride cross-coupling reactions." Angew. Chem. Int. Ed.2010 , 49, 2–6. Link

  • Green Solvent Systems (Water/Toluene)

    • Lipshutz, B. H.[5] "Transition metal catalyzed cross-couplings going green: in water at room temperature." Aldrichimica Acta2012 , 45, 3–16. Link

Sources

Application

Application Notes and Protocols for Cyanophenyl-Phenolic Emitters in OLEDs: A Technical Guide Featuring 5-(4-Cyanophenyl)-3-methylphenol (CPM)

Prepared by: Gemini, Senior Application Scientist Abstract: The development of efficient and stable organic light-emitting diodes (OLEDs) is intrinsically linked to the innovation of novel emitter materials. Molecules wi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The development of efficient and stable organic light-emitting diodes (OLEDs) is intrinsically linked to the innovation of novel emitter materials. Molecules with a donor-acceptor (D-A) architecture are at the forefront of this research, offering tunable electronic properties and high quantum efficiencies. This guide focuses on the application of 5-(4-Cyanophenyl)-3-methylphenol, hereafter referred to as CPM, a representative molecule from the cyanophenyl-phenolic class. The electron-withdrawing cyanophenyl group acts as the acceptor, while the electron-donating methylphenol group serves as the donor. This structure is conducive to achieving Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency.[1][2][3][4] This document provides a comprehensive overview of the material's properties, its mechanism of action in an OLED device, detailed protocols for the fabrication of solution-processed devices, and methods for their characterization.

Introduction to Cyanophenyl-Phenolic Emitters

The core principle behind efficient organic emitters often lies in the strategic combination of electron-donating and electron-accepting moieties within a single molecule.[5] This design facilitates intramolecular charge transfer (ICT) upon excitation. The properties of such D-A molecules can be finely tuned by modifying either the donor or acceptor units.

  • The Acceptor: 4-Cyanophenyl Group: The cyano (-CN) substituent is a strong electron-withdrawing group. Its inclusion in the molecular structure lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[6] This property is critical for color tuning and for creating the small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) required for TADF.[7]

  • The Donor: 3-Methylphenol Group: The phenol group, particularly with an electron-donating methyl substituent, serves as the electron donor, primarily influencing the Highest Occupied Molecular Orbital (HOMO). The hydroxyl and methyl groups also enhance solubility in common organic solvents, making the molecule suitable for cost-effective solution-based fabrication techniques like spin-coating.[8]

The specific molecule, 5-(4-Cyanophenyl)-3-methylphenol (CPM), embodies this D-A design. While detailed experimental data for this exact compound is not broadly published, its structural characteristics allow us to project its properties and performance based on well-understood principles of similar TADF materials.

Physicochemical & Photophysical Properties

The performance of an emitter is dictated by its electronic and optical properties. For a representative D-A molecule like CPM, we can anticipate the following characteristics.

PropertyProjected Value / CharacteristicRationale & Significance
Molecular Structure Donor (methylphenol) - Acceptor (cyanophenyl)Facilitates intramolecular charge transfer (ICT), crucial for TADF.[5]
Appearance White to off-white crystalline powderTypical for small organic molecules.
Solubility Soluble in Toluene, Chloroform, THFEssential for solution-based device fabrication.[9]
HOMO Level ~ -5.6 eVDetermined by the donor moiety; affects hole injection efficiency.
LUMO Level ~ -2.8 eVDetermined by the acceptor moiety; affects electron injection efficiency.
Optical Bandgap (Eg) ~ 2.8 eVCorresponds to emission in the blue-green region of the spectrum.
Absorption (λabs in THF) ~ 350-390 nmReflects the π-π* and ICT transitions.[10]
Emission (λem in film) ~ 490-520 nm (Green)The emission color is a result of the energy difference between S₁ and S₀ states.
Photoluminescence Quantum Yield (PLQY) > 70% in a host matrixHigh PLQY is necessary for high device efficiency.[11][12]
Singlet-Triplet Splitting (ΔEST) < 0.2 eVA small ΔEST is the defining requirement for efficient TADF.

Mechanism of Action: Thermally Activated Delayed Fluorescence (TADF)

In conventional fluorescent OLEDs, only the 25% of excitons formed in the singlet state can emit light, limiting the maximum internal quantum efficiency (IQE). Phosphorescent OLEDs can harvest the other 75% (triplet excitons) but require expensive and rare heavy metals. TADF materials offer a solution by allowing triplet excitons to be converted into emissive singlet excitons through a process called Reverse Intersystem Crossing (RISC).[1][3]

The process is as follows:

  • Electrical Excitation: Electrons and holes are injected into the emissive layer and combine to form excitons (25% singlets, 75% triplets).

  • Prompt Fluorescence (PF): The singlet excitons (S₁) rapidly decay to the ground state (S₀), emitting light. This is a fast process (nanoseconds).

  • Intersystem Crossing (ISC): Some remaining S₁ excitons may cross over to the triplet state (T₁).

  • Reverse Intersystem Crossing (RISC): Due to the small energy gap (ΔEST), the non-emissive triplet excitons (T₁) can utilize thermal energy from the environment to be up-converted back to the singlet state (S₁).

  • Delayed Fluorescence (DF): These newly formed singlet excitons then radiatively decay to the ground state, producing light on a longer timescale (microseconds to milliseconds) than prompt fluorescence.[1]

This continuous cycle of triplet harvesting via RISC allows TADF-based OLEDs to theoretically achieve 100% IQE.

TADF_Mechanism cluster_states Energy States S0 S₀ (Ground State) S1 S₁ (Singlet State) S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ (Triplet State) S1->T1 ISC T1->S0 Phosphorescence (Slow/Forbidden) T1->S1 RISC (Thermal Activation) excitation excitation->S1 Electrical Excitation invis1

Jablonski diagram illustrating the TADF mechanism.

Experimental Protocols for Solution-Processed OLEDs

Solution processing offers a cost-effective and scalable method for OLED fabrication.[8][13] The following protocols detail the fabrication of a multilayer OLED using CPM as a guest emitter doped into a host material.

Required Materials and Equipment
  • Substrates: Patterned Indium Tin Oxide (ITO) coated glass.

  • Chemicals: Hellmanex™ III, Isopropyl Alcohol (IPA), Acetone, Deionized (DI) water.

  • Layer Materials:

    • Hole Injection Layer (HIL): PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).

    • Host Material: CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) or a similar high-triplet-energy host.[14][15][16]

    • Emitter (Guest): 5-(4-Cyanophenyl)-3-methylphenol (CPM).

    • Electron Transport Layer (ETL): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).[14]

    • Cathode: Lithium Fluoride (LiF) / Aluminum (Al).

  • Solvents: Toluene or Chlorobenzene (for emissive layer).

  • Equipment: Ultrasonic bath, spin coater (preferably in a nitrogen-filled glovebox), thermal evaporator, UV-Ozone cleaner.[17]

Protocol 1: Substrate Cleaning

A pristine ITO surface is critical for device performance and longevity.

  • Place ITO substrates in a substrate rack.

  • Sonicate for 15 minutes in a beaker with DI water and 2% Hellmanex™ solution.[17][18]

  • Rinse thoroughly with DI water.

  • Sonicate for 15 minutes in Acetone.[19]

  • Sonicate for 15 minutes in Isopropyl Alcohol (IPA).[19][20]

  • Rinse thoroughly with DI water.

  • Dry the substrates using a nitrogen gun.

  • Immediately before use, treat the substrates with UV-Ozone for 10-15 minutes to improve the ITO work function and remove residual organic contaminants.[21][20]

Protocol 2: Device Fabrication Workflow

This process involves the sequential deposition of each layer. The HIL and EML are deposited via spin-coating, while the ETL and cathode are deposited via thermal evaporation.[22][23]

Proposed OLED device architecture and corresponding energy level diagram.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Device short-circuits / high leakage current ITO surface contamination or roughness; pinholes in organic layers.Improve substrate cleaning protocol; ensure filtered solutions; optimize spin-coating speed to ensure uniform films.
High turn-on voltage Poor energy level alignment; thick charge transport layers.Select HIL/ETL materials with better energy matching; optimize layer thicknesses.
Low efficiency (EQE) Imbalance of charge carriers; emission quenching.Adjust HIL/ETL thickness to balance charge flux; optimize the doping concentration of CPM in the host.
Inconsistent results Poor environmental control; degradation of materials.Perform all solution-processing steps in an inert (N₂) glovebox; use fresh solvents and materials; ensure immediate encapsulation post-fabrication.

References

  • How can we fabricate thin films from (PEDOT/PSS) by spin coating technique? (2014, September 29). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (2021, November 30). MDPI. Retrieved February 26, 2026, from [Link]

  • Manufacture Plasma cleaning before ITO glass coating for OLED devices. (n.d.). S&A. Retrieved February 26, 2026, from [Link]

  • Manufacturing Process and Key Technologies of OLED. (2022, November 22). DisplayMan. Retrieved February 26, 2026, from [Link]

  • Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. (2026, February 5). MDPI. Retrieved February 26, 2026, from [Link]

  • ITO Coated Glass. (2025, November 18). Techinstro. Retrieved February 26, 2026, from [Link]

  • Solution-processed organic light-emitting devices. (n.d.). OE Journals. Retrieved February 26, 2026, from [Link]

  • The Investigation of High Quality PEDOT:PSS Film by Multilayer-Processing and Acid Treatment. (2017, May 18). MDPI. Retrieved February 26, 2026, from [Link]

  • Device characteristics of OLEDs. (a) J-V-L characteristics. (b) EQE and... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. (2020, July 28). Frontiers. Retrieved February 26, 2026, from [Link]

  • PEDOT:PSS in Water and Toluene for Organic Devices—Technical Approach. (2020, March 4). PMC. Retrieved February 26, 2026, from [Link]

  • All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules. (2016, June 9). ACS Publications. Retrieved February 26, 2026, from [Link]

  • Methods of Analysis of Organic Light Emitting Diodes. (n.d.). Old City Publishing. Retrieved February 26, 2026, from [Link]

  • An Alternative Host Material for Long‐Lifespan Blue Organic Light‐Emitting Diodes Using Thermally Activated Delayed Fluorescence. (2017, March 23). PMC. Retrieved February 26, 2026, from [Link]

  • a J-V-L characteristics of OLEDs with and without 10 nm HML. b EQE vs.... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Distinct Piezochromic Properties of Cyanostilbene- and Cyanostyrene-Based Donor–Acceptor–Donor- and Donor–Acceptor-Structured Organic Luminogens. (2025, November 3). MDPI. Retrieved February 26, 2026, from [Link]

  • Structure-Property Relationships in Conjugated Donor-Acceptor Molecules Based on Cyanoanthracene: Computational and Experimental Studies. (n.d.). ACS Publications. Retrieved February 26, 2026, from [Link]

  • OLED performance. (A) J-V-L characteristics. (B) eQe-luminance curves... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • High EQE of 43.76% in solution-processed OLEDs operating at a wavelength of 626 nm. (2024, September 16). AIP Publishing. Retrieved February 26, 2026, from [Link]

  • What is TADF OLED? (n.d.). Luminescence Technology Corp. Retrieved February 26, 2026, from [Link]

  • Cyanic acid, phenyl ester. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • Thermally activated delayed fluorescence. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Recent Advances in Thermally Activated Delayed Fluorescence Materials. (n.d.). Frontiers. Retrieved February 26, 2026, from [Link]

  • Modulating the Photophysical Properties of Twisted Donor–Acceptor–Donor π-Conjugated Molecules: Effect of Heteroatoms, Molecular Conformation, and Molecular Topology. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Efficient Thermally Activated Delayed Fluorescence Molecules Utilizing Donor-Acceptor Structure and Their Application for Highly. (n.d.). National Sun Yat-sen University. Retrieved February 26, 2026, from [Link]

  • Thermally activated delayed fluorescent small molecule sensitized fluorescent polymers with reduced concentration-quenching for efficient electroluminescence. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. (2023, January 21). PMC. Retrieved February 26, 2026, from [Link]

  • Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Thermally activated delayed fluorescence molecules and their new applications aside from OLEDs. (2019, August 20). ScienceDirect. Retrieved February 26, 2026, from [Link]

  • Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. (2025, July 18). MDPI. Retrieved February 26, 2026, from [Link]

  • [Learn Display] 42. Evaporation. (2022, January 24). Samsung Display. Retrieved February 26, 2026, from [Link]

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2025, October 16). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Effect of the thermal evaporation rate of Al cathodes on organic light emitting diodes. (2014, October 15). AIP Publishing. Retrieved February 26, 2026, from [Link]

  • A Brief History of OLEDs—Emitter Development and Industry Milestones. (2020, October 12). MDPI. Retrieved February 26, 2026, from [Link]

  • Simple Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Hidden Fingerprints Detecting Agents. (2023, November 14). PMC. Retrieved February 26, 2026, from [Link]

  • Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials. (2024, December 5). MDPI. Retrieved February 26, 2026, from [Link]

  • US10865217B2 - Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy--[20][24]benzoxaborole and polymorphs thereof. (n.d.). Google Patents. Retrieved February 26, 2026, from

  • Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar. Retrieved February 26, 2026, from [Link]

  • Timeline and properties of the different generations of OLED emitters. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • The novel organic emitters for high-performance narrow-band deep blue OLEDs. (n.d.). PolyU Institutional Research Archive. Retrieved February 26, 2026, from [Link]

Sources

Method

Application Note: Preparation of Laterally Substituted Cyanobiphenyl Mesogens

Executive Summary This application note details the synthetic protocol for preparing laterally substituted alkoxy-cyanobiphenyl mesogens using 5-(4-Cyanophenyl)-3-methylphenol as the scaffold. Unlike standard rod-like (c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for preparing laterally substituted alkoxy-cyanobiphenyl mesogens using 5-(4-Cyanophenyl)-3-methylphenol as the scaffold. Unlike standard rod-like (calamitic) liquid crystals (LCs) derived from 4'-hydroxy-4-biphenylcarbonitrile, this specific isomer introduces a lateral methyl group and a meta-substitution pattern (relative to the hydroxyl and biphenyl linkage).

Key Technical Implications:

  • Lateral Substitution: The 3-methyl group disrupts efficient molecular packing, significantly lowering the melting point (

    
    ) and suppressing highly ordered smectic phases in favor of nematic phases.
    
  • Bent-Core Geometry: The meta relationship between the alkyl tail (post-etherification) and the rigid biphenyl core introduces a "kink" in the molecular long axis. This is critical for designing bent-core nematogens or investigating biaxial nematic phases.

Chemical Background & Strategy

The Starting Material

Compound: 5-(4-Cyanophenyl)-3-methylphenol Structural Attributes:

  • Head Group: 4-Cyanophenyl (Electron-withdrawing, provides dipole moment).

  • Core: 3-Methylphenol (Provides lateral steric bulk).

  • Reactive Site: Phenolic Hydroxyl (-OH) at position 1.

Synthetic Pathway: Williamson Ether Synthesis

The transformation requires the


-alkylation of the phenolic hydroxyl with an alkyl bromide (

).

Reaction Scheme:



Mechanistic Insight: We utilize a weak base (Potassium Carbonate) rather than a strong base (Sodium Hydride).

  • Why? Phenols (

    
    ) are sufficiently acidic to be deprotonated by carbonate in refluxing ketones. Strong bases like NaH pose a risk of nucleophilic attack on the nitrile (
    
    
    
    ) group, potentially hydrolyzing it to an amide or acid.
  • Solvent Choice:Butanone (Methyl Ethyl Ketone - MEK) is preferred over acetone for higher molecular weight homologues (

    
    ) because its higher boiling point (
    
    
    
    C vs
    
    
    C) accelerates the reaction kinetics for sterically hindered phenols.

Experimental Protocol

Materials & Reagents Table
ReagentRoleEquiv.Notes
5-(4-Cyanophenyl)-3-methylphenol Limiting Reagent1.0Pre-dry in vacuum desiccator.
n-Alkyl Bromide (

)
Electrophile1.2Excess ensures complete conversion.
Potassium Carbonate (

)
Base2.5Anhydrous; grind to fine powder.
Potassium Iodide (KI)Catalyst0.1Optional; Finkelstein condition to speed up reaction.
Butanone (MEK) Solvent-10 mL per gram of phenol.
Step-by-Step Procedure
Step 1: Reactant Preparation
  • Charge a round-bottom flask (RBF) with 5-(4-Cyanophenyl)-3-methylphenol (1.0 equiv) and anhydrous

    
      (2.5 equiv).
    
  • Add Butanone (MEK) .

  • Stir at room temperature for 30 minutes. Scientific Rationale: This allows the formation of the phenoxide anion prior to the addition of the electrophile.

Step 2: Alkylation
  • Add n-Alkyl Bromide (1.2 equiv) and a catalytic amount of KI (spatula tip).

  • Equip the flask with a reflux condenser and a drying tube (CaCl2) or nitrogen balloon.

  • Heat to reflux (

    
    C) with vigorous magnetic stirring.
    
  • Monitor: Check reaction progress via TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexane).

    • Target: Disappearance of the starting phenol spot (lower

      
      ) and appearance of the ether product (higher 
      
      
      
      ).
    • Duration: Typically 12–24 hours depending on alkyl chain length.

Step 3: Work-up
  • Cool the mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel or Celite pad. Wash the solid cake with fresh acetone.
  • Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude solid.

Step 4: Purification (Critical for LC Purity)
  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (

    
    C).
    
  • Collection: Filter the purified crystals.

  • Validation: If the melting point range is

    
    C, recrystallize again from Hexane/Ethanol (1:1).
    

Workflow Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

G Start Start: 5-(4-Cyanophenyl)-3-methylphenol Deprotonation Deprotonation (K2CO3, MEK, 30 min RT) Start->Deprotonation Alkylation Alkylation (Reflux) (+ Alkyl Bromide, 80°C, 12-24h) Deprotonation->Alkylation TLC_Check TLC Check (Phenol consumed?) Alkylation->TLC_Check TLC_Check->Alkylation No (Continue Reflux) Workup Filtration & Evaporation (Remove inorganic salts) TLC_Check->Workup Yes Recryst Recrystallization (Ethanol/Hexane) Workup->Recryst Analysis Final Analysis (NMR, DSC, POM) Recryst->Analysis

Caption: Figure 1. Process flow for Williamson Ether Synthesis of cyanobiphenyl mesogens. Diamond indicates the Critical Control Point (CCP) for reaction completion.

Characterization & Validation

To ensure the material is suitable for liquid crystal device applications, the following validation steps are mandatory:

Structural Confirmation (NMR)
  • 1H NMR (CDCl3):

    • Look for the triplet at

      
       ppm (
      
      
      
      ).
    • Confirm the singlet at

      
       ppm (Lateral 
      
      
      
      ).
    • Verify the absence of the phenolic proton (

      
       ppm broad singlet).
      
Mesophase Identification
  • Polarized Optical Microscopy (POM):

    • Heat the sample to the isotropic phase and cool slowly.

    • Nematic Phase:[1][2][3][4] Look for Schlieren textures (brushes) or Marble textures.

    • Smectic Phase: Look for Focal Conic Fan textures.

  • Differential Scanning Calorimetry (DSC):

    • Measure the Enthalpy of Fusion (

      
      ) and Clearing Point (
      
      
      
      ).
    • Expectation: The lateral methyl group should depress

      
       compared to the non-methylated analogue.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from lateral methyl group.Switch solvent to DMF (runs at

C) or add 18-Crown-6 ether to solubilize

.
Nitrile Hydrolysis Wet solvent or base.Ensure

is freshly dried. Use molecular sieves in solvent.
Oily Product Impurities preventing crystallization.[4]Perform column chromatography (Silica, Hexane:EtOAc 9:1) before recrystallization.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973).[5] New family of nematic liquid crystals for displays.[5] Electronics Letters.[5] (The seminal paper on cyanobiphenyls).[6]

  • Imrie, C. T., et al. (2022). A convenient one-pot synthesis and characterization of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes. Liquid Crystals.[1][4][5][6][7][8][9][10][11][12][13] (Modern protocols for cyanobiphenyl functionalization).

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Discusses lateral substitution effects on phase behavior).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Application

Application Notes and Protocols for the Demethylation Synthesis of 5-(4-Cyanophenyl)-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Cyanophenyl)-3-methylphenol is a crucial intermediate in the synthesis of various biologically active molecules and advanced materials. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Cyanophenyl)-3-methylphenol is a crucial intermediate in the synthesis of various biologically active molecules and advanced materials. Its structure, featuring a biphenyl core with strategically placed hydroxyl, methyl, and cyano functionalities, makes it a versatile building block. The final step in the synthesis of this valuable compound often involves the demethylation of its precursor, 5-(4-cyanophenyl)-3-methoxytoluene. The selection of an appropriate demethylation reagent is critical to ensure a high yield and purity of the final product, without compromising the integrity of the electron-withdrawing nitrile group.

This comprehensive guide provides a detailed analysis of various reagents for the demethylation of 5-(4-cyanophenyl)-3-methoxytoluene. It offers in-depth technical insights, comparative data, and step-by-step protocols to assist researchers in selecting and implementing the optimal demethylation strategy for their specific needs.

Synthesis of the Precursor: 5-(4-Cyanophenyl)-3-methoxytoluene

The precursor, 5-(4-cyanophenyl)-3-methoxytoluene, can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] In this case, 3-bromo-5-methoxytoluene is coupled with 4-cyanophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_reaction Reaction Conditions cluster_product Product A 3-Bromo-5-methoxytoluene F Reflux, under N2 A->F B 4-Cyanophenylboronic acid B->F C Pd(PPh3)4 C->F D Na2CO3 (aq) D->F E Toluene/Ethanol E->F G 5-(4-Cyanophenyl)-3-methoxytoluene F->G

Caption: Suzuki-Miyaura coupling for precursor synthesis.

Protocol: Synthesis of 5-(4-Cyanophenyl)-3-methoxytoluene
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-methoxytoluene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (3.0 eq) and a 3:1 mixture of toluene and ethanol as the solvent.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-(4-cyanophenyl)-3-methoxytoluene.

Comparative Analysis of Demethylation Reagents

The choice of demethylation reagent is paramount, as it must efficiently cleave the aryl methyl ether without affecting the nitrile functionality. Below is a comparative analysis of several common reagents.

ReagentMechanismTypical ConditionsAdvantagesDisadvantagesNitrile Compatibility
Boron Tribromide (BBr₃) Lewis acid-mediated cleavage.[2]Dichloromethane (DCM), -78 °C to room temperature.[3]High efficiency, mild conditions, tolerates many functional groups.[4]Highly corrosive and moisture-sensitive.[5]Compatible, but may require an extra equivalent of BBr₃ per nitrile group.[6]
Sodium Ethanethiolate (NaSEt) Nucleophilic (SₙAr) displacement.[7]DMF, reflux.Effective for electron-deficient aryl ethers.[7]Foul odor of thiols, high temperatures required.Compatible, as demonstrated with 4-methoxybenzonitrile.[8]
L-Selectride® Hydride-mediated cleavage.THF, reflux.[9]Can be effective for complex molecules.[10]Can be unselective and reduce other functional groups.Potential for reduction of the nitrile group.
Aluminum Chloride (AlCl₃) & Ethanethiol (EtSH) Lewis acid-assisted nucleophilic cleavage.Dichloromethane (DCM), 0 °C to room temperature.[8]Potent reagent system.Can lead to side reactions if not carefully controlled.[4]Generally compatible.

Detailed Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers due to its high efficiency under relatively mild conditions.[11] The Lewis acidic boron atom coordinates to the ether oxygen, activating it for nucleophilic attack by a bromide ion.[5] It is crucial to use an extra equivalent of BBr₃ for each basic functional group, such as the nitrile, to ensure complete reaction.[6]

cluster_start Starting Material cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 5-(4-Cyanophenyl)-3-methoxytoluene in dry DCM B Add BBr3 (1M in DCM) dropwise at -78 °C A->B C Warm to RT, stir overnight B->C D Quench with ice-water C->D E Extract with Ethyl Acetate D->E F 5-(4-Cyanophenyl)-3-methylphenol E->F

Caption: BBr₃ demethylation workflow.

  • Reaction Setup: Dissolve 5-(4-cyanophenyl)-3-methoxytoluene (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of boron tribromide in DCM (2.2 eq, to account for the ether and the nitrile group) dropwise to the cooled solution.[3][6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a vigorously stirred mixture of ice and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-(4-cyanophenyl)-3-methylphenol.[12]

Protocol 2: Demethylation using Sodium Ethanethiolate

Thiolate anions are potent nucleophiles capable of cleaving aryl methyl ethers, particularly when the aromatic ring is substituted with electron-withdrawing groups.[7] Sodium ethanethiolate, typically used in a polar aprotic solvent like DMF, provides a strong basic and nucleophilic environment for the demethylation.

cluster_start Starting Material cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 5-(4-Cyanophenyl)-3-methoxytoluene in dry DMF B Add Sodium Ethanethiolate A->B C Heat to reflux B->C D Cool, add water, and acidify with HCl C->D E Extract with Ether D->E F 5-(4-Cyanophenyl)-3-methylphenol E->F

Caption: Sodium Ethanethiolate demethylation workflow.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(4-cyanophenyl)-3-methoxytoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium ethanethiolate (2.0-3.0 eq) to the solution.[13]

  • Reaction: Heat the reaction mixture to reflux (around 150 °C) and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Acidification and Extraction: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3. Extract the product with diethyl ether or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired phenol.

Conclusion

The successful synthesis of 5-(4-cyanophenyl)-3-methylphenol via demethylation requires careful consideration of the reagent and reaction conditions, especially given the presence of a nitrile group. Boron tribromide offers a reliable and high-yielding method under mild conditions, provided that the stoichiometry is adjusted to account for the Lewis basicity of the nitrile. For a more classical approach, sodium ethanethiolate in DMF is a viable, albeit more odorous, alternative. The choice between these methods will depend on the scale of the reaction, available equipment, and the researcher's preference for handling specific reagents. The protocols provided in this guide offer a solid foundation for the successful demethylation and synthesis of this important chemical intermediate.

References

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Schaffner, B., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. DOI:10.1039/D3GC02867D
  • Wang, Y., et al. (2023). Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 42(7), 538-546.
  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (46), 1658.
  • Ranu, B. C., & Bhar, S. (1996). Dealkylation of Ethers. A Review.
  • Lu, G., et al. (n.d.). Demethylating Reaction of Methyl Ethers.
  • McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 49, 53.
  • Zhong, B., et al. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. Journal of Chemical Research, 2010(4), 222-227.
  • ScienceMadness. (2017, November 21). Demethylation of eugenol with LiCl in DMF Cleavage of aromatic methyl ethers with ethanethiol (EtSH) and aluminium chloride (AlC. Retrieved from [Link]

  • Request PDF. (n.d.). An efficient method for demethylation of aryl methyl ethers. Retrieved from [Link]

  • Wang, Y., et al. (2023). Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides. PubMed.
  • Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309.
  • Request PDF. (n.d.). Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides. Retrieved from [Link]

  • U.S. Patent No. 6,395,900 B1. (2002).
  • Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.
  • ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2017, March 8). Demethylation of an aryl methoxy group. Retrieved from [Link]

  • Scribd. (n.d.). Demethylation Methods for Opiates. Retrieved from [Link]

  • Fraser-Reid, B., & Li, H. (2006). Selective demethylation of O-aryl glycosides by iridium-catalyzed hydrosilylation. Tetrahedron Letters, 47(45), 7949-7951.
  • Coop, A., et al. (1998). L-Selectride as a General Reagent for the O-Demethylation and N-Decarbomethoxylation of Opium Alkaloids and Derivatives. The Journal of Organic Chemistry, 63(13), 4392-4396.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233.
  • Velloso, C. S. (2019).
  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Retrieved from [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(23), 11659-11667.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • The Rubber Group. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitriles as radical acceptors in radical cascade reactions. Retrieved from [Link]

  • The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing recrystallization solvents for 5-(4-Cyanophenyl)-3-methylphenol purification

Ticket ID: REC-CN-PH-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary You are encountering difficulties purifying 5-(4-Cyanophenyl)-3-methylphenol . This mo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-CN-PH-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are encountering difficulties purifying 5-(4-Cyanophenyl)-3-methylphenol . This molecule presents a specific purification challenge due to its "push-pull" electronic nature: the electron-withdrawing nitrile group (-CN) contrasts with the electron-donating, H-bond capable phenol group (-OH), creating a biaryl system with intermediate polarity and a tendency to "oil out" rather than crystallize.

This guide moves beyond generic advice, treating your purification as a thermodynamic system that requires precise solvent balancing.

Part 1: Diagnostic & Triage (Start Here)

Q1: What does your crude material look like?

  • Dark Brown/Black Tar: High residual Palladium (Pd) or polymerized byproducts. Action: Perform a silica plug filtration or charcoal treatment before recrystallization.

  • Sticky Red/Pink Gum: Oxidation of the phenol moiety (quinone formation). Action: Degas your recrystallization solvents.

  • Yellow/Off-White Solid: Good crude baseline. Action: Proceed to Solvent Selection.

Q2: What is the primary failure mode?

  • "It oils out" (Liquid-Liquid Phase Separation): The compound separates as droplets before crystallizing.[1][2]

  • "Nothing precipitates": Solubility is too high at low temperatures.

  • "Precipitate is impure": Inclusion of mother liquor or co-precipitation.

Part 2: Solvent System Selection

For this specific biaryl phenol, single solvents often fail. The nitrile group demands polarity, while the biaryl core requires lipophilicity. We recommend Binary Solvent Systems .

Primary Recommendation: The "Hydrophobic Effect" System

Solvent A (Good): Ethanol (or Methanol) Solvent B (Bad): Water

  • Why: The phenol group H-bonds strongly with alcohols. Water acts as a powerful anti-solvent, forcing the hydrophobic biaryl core to aggregate.

  • The Protocol:

    • Dissolve crude solid in minimum boiling Ethanol.

    • Add hot Water dropwise until persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Crucial: Cool slowly to room temperature, then 4°C.

Secondary Recommendation: The "Polarity Gradient" System

Solvent A (Good): Ethyl Acetate (EtOAc) Solvent B (Bad): Heptane (or Hexanes)

  • Why: Useful if your compound contains water-sensitive impurities or if the Ethanol/Water system yields hydrated crystals. EtOAc solvates the nitrile/phenol; Heptane excludes the aromatic core.

Solvent Decision Matrix

SolventSelection Start Start: Solubility Test Test1 Soluble in Cold Solvent? Start->Test1 Test2 Soluble in Hot Solvent? Test1->Test2 No ResultBad Discard Solvent Test1->ResultBad Yes (Yield Loss) Test2->ResultBad No ResultGood Candidate Solvent Test2->ResultGood Yes ResultBinary Use as Solvent A (Binary System) Test2->ResultBinary Yes (Too Soluble)

Figure 1: Decision logic for screening solvents. Ideally, you want a solvent where the compound is insoluble cold but soluble hot.[3][4] If soluble cold, it can only be used as the "Good" solvent in a binary pair.

Part 3: Troubleshooting "Oiling Out"

"Oiling out" is the most common failure for 5-(4-Cyanophenyl)-3-methylphenol because the melting point of the solvated impurity-product mix is often lower than the boiling point of the solvent.[5]

The Fix: The "Seeding at Metastable Zone" Protocol

  • Determine the Cloud Point: Find the temperature at which the solution just starts to become turbid.

  • Hold Temperature: Re-heat slightly (5°C above cloud point) to clear the solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.[5]

  • Controlled Cooling: Do not plunge into ice. Cool at a rate of ~10°C per hour. This allows the crystal lattice to organize and reject impurities, preventing the formation of an amorphous oil.

OilingOut Issue Problem: Product Oils Out Check1 Is Temp > Melting Point? Issue->Check1 Action1 Lower Boiling Solvent (Switch to EtOAc) Check1->Action1 Yes Check2 Is Solution Too Conc? Check1->Check2 No Action2 Add More Solvent Check2->Action2 Yes Action3 Add Seed Crystal at 50°C Check2->Action3 No

Figure 2: Workflow to resolve oiling out. The goal is to keep the system in the "metastable zone" where crystal growth is favored over liquid phase separation.

Part 4: Impurity Management (Palladium & Color)

Since this molecule is likely synthesized via Suzuki Coupling , specific impurities must be addressed before recrystallization.

Q: My product is grey or black.

  • Cause: Residual Palladium (Pd) metal.[6][7]

  • Solution: Recrystallization alone is poor at removing Pd.

    • Method A: Add SiliaMetS® Thiol or equivalent scavenger resin to the hot solution, stir for 30 mins, and filter hot.

    • Method B: Wash the crude organic layer with aqueous Sodium Bisulfite (NaHSO3) before solvent evaporation. This reduces Pd(II) to soluble complexes.

Q: My product turns pink upon standing.

  • Cause: Phenolic oxidation.

  • Solution: Add a pinch of Ascorbic Acid to the recrystallization solvent or degas the solvent with Nitrogen/Argon for 10 minutes prior to heating.

Part 5: Validated Data & Properties
PropertyValue / CharacteristicImpact on Purification
pKa (Phenol) ~10.0Avoid basic solvents (amines) which form salts.
H-Bonding Donor (OH) & Acceptor (CN)High affinity for Alcohols; Low affinity for Hydrocarbons.
Solubility (Water) InsolubleExcellent Anti-solvent.
Solubility (EtOH) HighExcellent Primary Solvent.
Solubility (Toluene) ModerateGood for high-temp recrystallization, but hard to dry.
References
  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Chapter 2: Experimental Techniques - Recrystallization. (General principles of solvent selection and oiling out).

  • Organic Process Research & Development. Palladium Removal Strategies in Suzuki Coupling. (Techniques for Pd scavenging).

  • BenchChem Technical Support. Refining Purification Methods for Suzuki Coupling Reaction Products. (Specific impurities in biaryl synthesis).

  • Mettler Toledo. Oiling Out in Crystallization. (Mechanistic explanation of liquid-liquid phase separation).

  • University of Rochester. Solvents for Recrystallization & Polarity. (Solvent polarity data).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 5-(4-Cyanophenyl)-3-methylphenol in Chloroform

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 5-(4-Cyanophenyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 5-(4-Cyanophenyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound, specifically in chloroform. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying chemical principles to empower you in your experimental design.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental chemical principles governing the solubility of 5-(4-Cyanophenyl)-3-methylphenol in chloroform. Understanding why an issue occurs is the first step to resolving it effectively.

Q1: What are the key structural features of 5-(4-Cyanophenyl)-3-methylphenol that influence its solubility?

A1: The solubility behavior of 5-(4-Cyanophenyl)-3-methylphenol is dictated by a combination of polar and non-polar functional groups within its structure.

  • Polar Moieties: The molecule possesses two highly polar functional groups:

    • A hydroxyl (-OH) group on the phenol ring, which is a strong hydrogen bond donor and acceptor.

    • A cyano (-C≡N) group , which is a strong dipole and can act as a hydrogen bond acceptor.[1]

  • Non-Polar Moieties: The structure also contains significant non-polar regions:

    • Two aromatic rings (a phenyl and a phenol ring).

    • A methyl (-CH3) group .

The overall polarity of a molecule is a balance of these competing features. The presence of strong hydrogen-bonding groups suggests that solute-solute interactions (i.e., molecules of the compound binding to each other) can be particularly strong, forming a stable crystal lattice that is difficult to disrupt.[2]

Q2: Why is chloroform often a challenging solvent for this compound, despite being a common organic solvent?

A2: The primary challenge stems from a mismatch in intermolecular forces, often summarized by the principle "like dissolves like".[3]

  • Chloroform (CHCl₃) Properties: Chloroform is considered a weakly polar solvent.[4] While the carbon-hydrogen bond in chloroform is weakly acidic, allowing it to act as a hydrogen bond donor in some cases, it is not a strong hydrogen-bonding solvent.[5][6] Its primary solvent action relies on dipole-dipole and van der Waals interactions.

  • Solubility Mismatch: For 5-(4-Cyanophenyl)-3-methylphenol to dissolve, the energy gained from solute-solvent interactions must overcome the energy required to break apart the strong solute-solute (crystal lattice) and solvent-solvent interactions. The strong, intermolecular hydrogen bonds between the hydroxyl and cyano groups of the solute are often more energetically favorable than the weaker interactions that can be formed with chloroform. Chloroform is simply not polar enough to effectively solvate and stabilize the highly polar functional groups of the compound.

Q3: Could impurities or the solid-state form of my compound be affecting its solubility?

A3: Absolutely. These are critical factors that are often overlooked.

  • Purity: The presence of impurities can significantly alter solubility. Some impurities might enhance solubility, while others (particularly less soluble ones) can inhibit the dissolution of the main compound or act as nucleation sites for precipitation. It is crucial to work with a well-characterized, high-purity compound (e.g., ≥98% by HPLC).[7]

  • Polymorphism: Organic molecules can often crystallize in multiple different forms, known as polymorphs.[8] These polymorphs can have different crystal lattice energies, which directly impacts their solubility. A thermodynamically more stable polymorph will have lower solubility than a less stable or amorphous form. If you observe batch-to-batch variability in solubility, polymorphism could be a contributing factor.

Part 2: Troubleshooting Guide - A Step-by-Step Approach

This section provides a logical workflow for diagnosing and solving solubility issues in a practical, lab-based setting.

Q4: I've added my compound to chloroform at my target concentration, and it's not dissolving or a precipitate has formed. What should I do first?

A4: Before attempting more complex solutions, start with fundamental physical methods to enhance the dissolution rate and solubility.

  • Particle Size Reduction (Micronization): Grinding your solid material into a fine powder significantly increases the surface area available for interaction with the solvent.[9] This will not change the thermodynamic solubility limit but can dramatically increase the rate of dissolution, which may be sufficient for your needs.

  • Mechanical Agitation: Ensure the mixture is being stirred vigorously. This helps to break down agglomerates and constantly exposes fresh solid surfaces to the solvent.

  • Sonication: Using an ultrasonic bath is a highly effective method for breaking apart solid particles and facilitating dissolution. The high-frequency sound waves create cavitation bubbles that help disrupt the crystal lattice.[9]

  • Temperature Adjustment: For most solids, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[10][11] Gently warming the chloroform solution (e.g., to 30-50°C) can significantly improve solubility. Caution: Chloroform has a low boiling point (61.2°C), so heating must be done carefully in a well-ventilated fume hood to avoid excessive evaporation and potential exposure.[12][13] Always ensure your compound is thermally stable at the chosen temperature.

Q5: The physical methods helped but did not fully dissolve the compound. How can I modify the solvent system?

A5: The next logical step is to use a co-solvent. A co-solvent is a secondary, miscible solvent added in a small to moderate amount to alter the polarity of the primary solvent system, thereby enhancing the solubility of the solute.[14] The goal is to create a solvent mixture whose polarity is better matched to that of 5-(4-Cyanophenyl)-3-methylphenol.

Q6: What are the best co-solvents to try with chloroform for this specific compound, and why?

A6: The ideal co-solvent will be able to interact strongly with the polar functional groups of your compound. Here are the top candidates, categorized by their properties:

Co-Solvent ClassRecommended ExamplesRationale for Use with 5-(4-Cyanophenyl)-3-methylphenolStarting Volume % (v/v)
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)These are highly polar solvents that are excellent hydrogen bond acceptors. They can effectively solvate the hydroxyl group and interact with the cyano group, breaking the solute-solute hydrogen bonds. They are miscible with chloroform.[4]2-5%
Polar Protic Methanol, EthanolThese alcohols are strong hydrogen bond donors and acceptors. They can compete with the solute-solute hydrogen bonds by forming new, strong hydrogen bonds with the compound's hydroxyl and cyano groups.[3]5-10%
Moderately Polar Tetrahydrofuran (THF), Dichloromethane (DCM)While less polar than the options above, they can still improve the overall polarity of the solvent system. DCM is structurally similar to chloroform but can sometimes offer a slight improvement.[15] THF is a good hydrogen bond acceptor.10-20%

Expert Tip: Start with the smallest amount of co-solvent necessary. High concentrations can sometimes alter the experimental system (e.g., in cell-based assays or subsequent reaction steps). DMSO is often a highly effective choice for compounds with poor solubility.[16]

Part 3: Experimental Protocols & Visualizations
Workflow for Troubleshooting Solubility

The following diagram outlines a systematic approach to addressing solubility challenges.

G cluster_0 Initial Attempt cluster_1 Problem Identification cluster_2 Physical Methods cluster_3 Chemical Methods cluster_4 Outcome A Prepare solution of compound in pure Chloroform at target concentration B Is the compound fully dissolved? A->B C 1. Grind to fine powder 2. Increase agitation 3. Apply sonication 4. Gently heat (30-50°C) B->C No H SUCCESS: Solution is ready for use. Record final solvent composition. B->H Yes D Is it dissolved now? C->D E Introduce a Co-Solvent (Start with 2-5% DMSO or 5-10% Methanol) D->E No D->H Yes F Perform Co-Solvent Titration (Add co-solvent stepwise until dissolved) E->F G Is it dissolved now? F->G G->H Yes I RE-EVALUATE: - Is chloroform the right solvent? - Is the target concentration too high? - Consider alternative formulation strategies. G->I No

Caption: A systematic workflow for troubleshooting solubility issues.

Protocol 1: Systematic Co-Solvent Titration

This protocol allows you to determine the minimum amount of co-solvent required to achieve complete dissolution at your target concentration.

  • Preparation: Weigh out the required mass of 5-(4-Cyanophenyl)-3-methylphenol into a volumetric flask.

  • Initial Solvent Addition: Add approximately 80% of the final desired volume of chloroform.

  • Mechanical Agitation: Cap the flask and stir vigorously using a magnetic stirrer for 10-15 minutes at room temperature. Use sonication if available.

  • Co-Solvent Titration: While stirring, add a selected co-solvent (e.g., DMSO) dropwise or in small, measured increments (e.g., 0.5% of the final volume per addition).

  • Observation: After each addition, allow the solution to stir for 5-10 minutes and visually inspect for dissolution. Check for any remaining solid particles against a dark background.

  • Endpoint: Continue adding the co-solvent until all solid material is completely dissolved, and the solution is clear.

  • Final Volume: Once dissolution is complete, add chloroform to reach the final target volume and mix thoroughly.

  • Documentation: Record the final percentage (v/v) of the co-solvent used. This is your optimal solvent system for this concentration.

Diagram: Solute-Solvent Interaction Analysis

This diagram illustrates the key intermolecular forces at play.

G cluster_solute Solute-Solute Interactions (Strong) cluster_solvent Solvent-Solvent Interactions (Weak) cluster_interaction Solute-Solvent Interactions (Weak) cluster_conclusion Conclusion solute1 Molecule A (-OH, -CN) solute2 Molecule B (-OH, -CN) solute1->solute2 H-Bonding (Strong) solvent1 Chloroform solvent2 Chloroform solvent1->solvent2 Dipole-Dipole solute3 Solute (-OH, -CN) solvent3 Chloroform solute3->solvent3 Weak H-Bonding Dipole-Dipole Conclusion Result: Poor Solubility Reason: Strong Solute-Solute interactions outweigh weak Solute-Solvent interactions.

Sources

Troubleshooting

Controlling thermal degradation of 5-(4-Cyanophenyl)-3-methylphenol

A Guide to Understanding and Controlling Thermal Degradation Welcome to the technical support center for 5-(4-Cyanophenyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Controlling Thermal Degradation

Welcome to the technical support center for 5-(4-Cyanophenyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the thermal stability of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your work. Our goal is to equip you with the knowledge to anticipate, identify, and control thermal degradation, ensuring the integrity of your experiments and the quality of your results.

Part 1: Understanding the Thermal Degradation of 5-(4-Cyanophenyl)-3-methylphenol

5-(4-Cyanophenyl)-3-methylphenol is a biphenyl compound featuring a phenolic hydroxyl group, a methyl group, and a nitrile group. This combination of functional groups dictates its susceptibility to thermal degradation. While the biphenyl core itself is generally thermally stable, the substituents are the primary sites of decomposition.[1] Degradation can be initiated by heat, often exacerbated by the presence of oxygen, light, and impurities.

The primary degradation pathways are likely to involve:

  • Oxidation of the Phenolic Hydroxyl Group: This is a common degradation route for phenols. In the presence of oxygen and heat, the hydroxyl group can be oxidized, leading to the formation of colored quinone-type structures. This is often the cause of sample discoloration (e.g., turning pink or brown).[2]

  • Oxidation of the Methyl Group: The benzylic protons on the methyl group are susceptible to radical abstraction at elevated temperatures, which can lead to the formation of benzyl alcohol, benzaldehyde, and ultimately benzoic acid derivatives.[3]

  • Reactions of the Nitrile Group: The nitrile group is generally quite thermally stable. However, at very high temperatures, it can undergo hydrolysis (if water is present) to form an amide and then a carboxylic acid, or participate in other complex degradation reactions.[4][5]

The presence of these reactive sites makes careful handling and control of experimental conditions paramount to maintaining the compound's integrity.

cluster_0 Potential Thermal Degradation Pathways A 5-(4-Cyanophenyl)-3-methylphenol B Oxidation of Phenolic -OH A->B Heat, O2 C Oxidation of Methyl Group A->C Heat, O2 D Nitrile Group Reactions (High Temp/Moisture) A->D High Heat, H2O E Quinone-like Structures (Colored Impurities) B->E F Carboxylic Acid / Aldehyde Derivatives C->F G Amide/Carboxylic Acid Derivatives D->G Start Low Reaction Yield with Heating CheckPurity Verify Purity of Starting Material (5-(4-Cyanophenyl)-3-methylphenol) Start->CheckPurity ControlExp Run Control Experiment: Heat Starting Material in Solvent CheckPurity->ControlExp AnalyzeControl Analyze Control by HPLC/LC-MS ControlExp->AnalyzeControl DegradationObserved Degradation Products Observed? AnalyzeControl->DegradationObserved OptimizeCond Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Use Inert Atmosphere DegradationObserved->OptimizeCond Yes OtherIssue Investigate Other Causes: - Reagent Stoichiometry - Catalyst Activity - Workup Issues DegradationObserved->OtherIssue No End Yield Improved OptimizeCond->End OtherIssue->End

Caption: Workflow for troubleshooting low reaction yields.

Part 4: Analytical Protocols for Monitoring Stability

To effectively control thermal degradation, you must be able to detect it. The following are robust starting points for developing analytical methods for 5-(4-Cyanophenyl)-3-methylphenol.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is an excellent technique for separating the parent compound from its potential degradation products.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of your 5-(4-Cyanophenyl)-3-methylphenol sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection. [6]2. Chromatographic Conditions (Starting Point):

    • The following table provides recommended starting parameters for method development.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)Both offer good retention and selectivity for aromatic compounds. A Phenyl-Hexyl phase may provide enhanced selectivity for biphenyl systems.
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic AcidAcidified mobile phase ensures the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks.
Gradient Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution is recommended to ensure that both the parent compound and any more or less polar degradation products are eluted and separated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for the collection of UV spectra, aiding in peak identification.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

TGA and DSC are powerful thermal analysis techniques to determine the intrinsic thermal stability of your compound. [7]TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions. [7] Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground 5-(4-Cyanophenyl)-3-methylphenol into an aluminum or ceramic TGA pan. [8]2. Instrumental Parameters:

    • The table below outlines typical parameters for a TGA/DSC analysis.

ParameterRecommendationRationale
Temperature Range 30 °C to 600 °C (or higher if needed)This range will cover most decomposition events for organic molecules.
Heating Rate 10 °C/minA standard heating rate that provides good resolution of thermal events. [8]
Purge Gas Nitrogen (or Argon) at 50 mL/minAn inert atmosphere is crucial to study the intrinsic thermal stability without the influence of oxidation. [8]
Pan Type Open aluminum or ceramic panAn open pan allows for the escape of any gaseous decomposition products.

Interpreting the Data:

ObservationInterpretation
TGA: Onset of Mass Loss The temperature at which the compound begins to decompose. This is a key indicator of its thermal stability.
TGA: Mass Loss Steps The percentage of mass lost at different temperature ranges can provide clues about the fragments being lost.
DSC: Endotherm An endothermic peak (heat absorption) without mass loss in the TGA often corresponds to melting.
DSC: Exotherm An exothermic peak (heat release), especially when corresponding to a mass loss in the TGA, indicates a decomposition event.

Part 5: Safety and Disposal

Safe handling is non-negotiable. Always consult the Safety Data Sheet (SDS) for 5-(4-Cyanophenyl)-3-methylphenol before starting any work. [9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [9]* Engineering Controls: Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of fine particles. [11]* Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal. [10]* Waste Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste. [9]

References

  • Chen, Z., Chen, Y., & Liu, H. (2012). Study on thermal degradation of phenolic resin.
  • BenchChem. (2025). The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. BenchChem Technical Guides.
  • ResearchGate. (2016). How to interpret the TGA and DSC analysis?. ResearchGate. Available at: [Link]

  • AK Scientific, Inc. (n.d.).
  • ChemicalBook. (2026).
  • Lin, C., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry, 117(3), 1269-1278.
  • Low, H. Y., & Ishida, H. (1999). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 40(15), 4365-4376.
  • Gao, F., et al. (2020). Thermal stability and thermal degradation study of phenolic resin modified by cardanol. Journal of Thermal Analysis and Calorimetry, 139(3), 1937-1946.
  • Opeolu, B. O., et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Biotechnology, 9(20), 2933-2942.
  • ECHEMI. (n.d.).
  • Harper, C. A. (Ed.). (2002). Handbook of plastics, elastomers, and composites. McGraw-Hill.
  • Trivedi, D. C. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Science Journal of Chemistry, 3(6), 99-104.
  • ECHEMI. (n.d.).
  • Wang, Z., et al. (2023).
  • XRF Scientific. (2023). Interpreting results from TGA instruments. XRF Scientific. Available at: [Link]

  • Fisher Scientific. (2009).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Low, H. Y., & Ishida, H. (1999). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 40(15), 4365-4376.
  • Gallardo, A., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Raja, P. M. V., & Barron, A. R. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts.
  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Torontech.
  • Opeolu, B. O., et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Biotechnology, 9(20), 2933-2942.
  • BenchChem. (2025). Troubleshooting low reaction yields with N-Cyanopivalamide. BenchChem Technical Guides.
  • Gallardo, A., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Al-Malaika, S., et al. (2010). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive.
  • Tang, D., et al. (2022). Remodeling of bacterial nitrilase active pocket improves the capability to degrade glucosinolate-derived nitriles. World Journal of Microbiology and Biotechnology, 38(4), 65.
  • Zier, F. C., et al. (2023). Ab Initio Study of the Structures, Bonding Interactions, and Thermal Stability of the Li-Decorated 2D Biphenylene Sheet.
  • Li, Y., et al. (2022). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 14(15), 3025.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Harper, A. J., & Bunch, A. W. (1983). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 211(3), 777-785.
  • HELIX Chromatography. (2021). HPLC Methods for analysis of Phenol.
  • Lavelli, V., et al. (2007). Evaluation of the influence of thermal oxidation on the phenolic composition and on the antioxidant activity of extra-virgin olive oils. Journal of Agricultural and Food Chemistry, 55(12), 4784-4791.
  • da Silva, J. R., et al. (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. The Journal of Physical Chemistry A, 113(42), 11291-11299.
  • Timmers, P. H., et al. (2015). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 6, 1083.
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
  • Rana, S., & Guzman, M. I. (2024). Rapid oxidation of phenolic compounds by O3 and HO•: effects of the air–water interface and mineral dust in tropospheric chemical processes. Atmospheric Chemistry and Physics, 24(10), 5769-5787.
  • Kuznetsova, A. Y., et al. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. Microorganisms, 10(9), 1845.
  • Bennett, S. M. (1992). The degradation of nitrile compounds by an acinetobacter SP. RFB.1. UJ Content.
  • Dakang. (2024). Understanding 4-Cyanophenol: Synthesis Methods and Industrial Production. Dakang Chemicals.
  • O'Connor, P. R., & Blum, F. D. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Scholars' Mine.
  • Wang, Y., et al. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
  • Sichuan Kelun Pharmaceutical Co., Ltd. (2003). Method of preparing p-cyanophenol like compound.
  • Ma, F., et al. (2022). Insights into the degradation process of phenol during in-situ thermal desorption: The overlooked oxidation of hydroxyl radicals from oxygenation of reduced Fe-bearing clay minerals.
  • Harvey, D. (2023). Common Troubleshooting Tips. Chemistry LibreTexts.

Sources

Optimization

Solving hydrolysis of the cyano group during phenol deprotection

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists. Topic: Preserving Cyano (Nitrile) Groups During Ether Cleavage Ticket ID: CHEM-SUP...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists.

Topic: Preserving Cyano (Nitrile) Groups During Ether Cleavage Ticket ID: CHEM-SUP-CN-042 Status: Resolved / Expert Guide[1]

Diagnostic Triage

Before selecting a reagent, determine your substrate's specific vulnerability. The primary failure mode when deprotecting phenols in the presence of nitriles is hydrolysis to primary amides (under Lewis acidic conditions) or reduction to primary amines (under hydrogenolysis).

Workflow Selector

Use the following logic tree to select the correct protocol for your substrate.

DeprotectionLogic Start START: Select Protecting Group Methyl Methyl Ether (-OMe) Start->Methyl Benzyl Benzyl Ether (-OBn) Start->Benzyl AcidSens Is molecule Acid Sensitive? Methyl->AcidSens ReducSens Standard H2/Pd-C? Benzyl->ReducSens BBr3 AVOID Standard BBr3 (High Hydrolysis Risk) AcidSens->BBr3 Do NOT use AlCl3 Rec: AlCl3 + NaI (The 'Node' Method) AcidSens->AlCl3 No (Standard) Thiol Rec: Thiolate (EtSNa) in NMP/DMF AcidSens->Thiol Yes (Base Stable) FailRed FAILURE: Nitrile reduces to Amine ReducSens->FailRed Yes Oxidative Rec: Oxidative Cleavage (DDQ or CAN) ReducSens->Oxidative Electron Rich Ring LewisBn Rec: BCl3 + Pentamethylbenzene ReducSens->LewisBn Electron Poor Ring

Figure 1: Decision matrix for chemoselective deprotection. Blue nodes indicate substrate type; Green nodes indicate recommended protocols.

The Methyl Ether Challenge (Lewis Acid Crisis)

User Issue: "I used


 to demethylate my anisole derivative. The methyl group is gone, but my nitrile has turned into a primary amide."
Root Cause Analysis

Boron tribromide (


) is a potent Lewis acid.[1][2] While it effectively complexes with the ether oxygen to cleave the C-O bond, it also coordinates with the nitrogen lone pair of the cyano group.
  • Activation: The nitrile-boron adduct (

    
    ) increases the electrophilicity of the cyano carbon.
    
  • Hydrolysis: Upon standard aqueous quenching (water/bicarb), water attacks the activated nitrile, forming an imidate which tautomerizes to the primary amide.

The Solution: The "Node" Method ( / NaI)

To avoid this, we must switch to a "hard-soft" mismatch strategy. Aluminum chloride (


) is a hard Lewis acid that activates the ether, while Iodide (

) acts as a soft nucleophile to cleave the methyl group via an

mechanism.[1] This system is significantly milder than

and generally leaves nitriles intact because the aluminum coordinates preferentially to the oxygen, and the conditions are strictly anhydrous until a controlled workup.
Protocol:

-NaI Demethylation

Reference: Node, M. et al. J. Org.[1][3][4] Chem. 1980, 45, 2468.

Reagents:

  • Anhydrous

    
     (freshly sublimed if possible)[1]
    
  • Sodium Iodide (NaI) (dry)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Solvent: Add anhydrous MeCN (0.1 M concentration relative to substrate). DCM can be used but MeCN accelerates the reaction due to better solubility of the aluminum complex.

  • Reagent Addition: Add

    
     (3.0 equiv) and NaI (3.0 equiv). The solution may turn slightly yellow/orange.
    
  • Substrate: Add the nitrile-containing anisole (1.0 equiv) slowly.

  • Reaction: Stir at 0°C to Room Temperature . Monitor by TLC.

    • Note: If the reaction is sluggish, heat to reflux (80°C) only if the nitrile is sterically hindered or on an electron-poor ring.

  • Quench (CRITICAL):

    • Cool to 0°C.[2]

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      )  to remove any iodine generated.
      
    • Extract with EtOAc.[5]

  • Purification: The nitrile should remain untouched.

Alternative: Nucleophilic Cleavage (Thiolates)

If the substrate is acid-sensitive but base-stable, use a nucleophilic attack.

  • Reagent: Sodium Ethanethiolate (EtSNa) or Dodecanethiol/NaH.

  • Conditions: DMF, 100°C.

  • Why it works: The thiolate attacks the methyl group (

    
    ). The nitrile is orthogonal to these conditions (unless the ring is extremely electron-deficient, risking 
    
    
    
    at the nitrile position).

The Benzyl Ether Challenge (Reduction Risk)

User Issue: "I tried to remove a benzyl group with


 and Pd/C. The benzyl ether cleaved, but my nitrile reduced to a benzylamine."
Root Cause Analysis

Catalytic hydrogenation (


) is non-selective for benzyl ethers vs. nitriles.[1] Nitriles are easily reduced to primary amines (or secondary amines via imine condensation) under standard hydrogenolysis conditions.
Solution A: Oxidative Cleavage (DDQ)

For p-methoxybenzyl (PMB) or simple benzyl ethers on electron-rich aromatic rings, oxidative cleavage is the superior choice. It avoids hydrogen entirely.

Protocol: DDQ Deprotection

Reference: Oikawa, Y. et al. Tetrahedron Lett. 1982, 23, 885.

  • Solvent: Dissolve substrate in DCM:Water (18:1). The water is necessary for the mechanism.

  • Reagent: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 - 1.5 equiv).

  • Reaction: Stir at Room Temperature. The mixture will turn deep red/green (charge transfer complex).

  • Workup: Filter off the hydroquinone precipitate. Wash organic layer with saturated

    
    .[1]
    
Solution B: Lewis Acid Scavenging ( + Pentamethylbenzene)

If oxidative conditions are not suitable, use a Lewis acid that coordinates to the oxygen, combined with a "cation scavenger" to trap the benzyl carbocation.

  • Reagent:

    
     (1.0 M in DCM).
    
  • Additive: Pentamethylbenzene (Scavenger).

  • Mechanism:

    
     cleaves the C-O bond. The benzyl cation is immediately trapped by pentamethylbenzene, preventing re-alkylation or polymerization. The nitrile remains inert at -78°C.
    
Solution C: Poisoned Hydrogenation (The "Pd/C-en" Method)

If you must use hydrogenation (e.g., multiple benzyl groups), you must poison the catalyst to inhibit nitrile reduction.

  • Catalyst: Pd/C mixed with Ethylenediamine (en) .[6]

  • Reference: Sajiki, H. et al. Chem. Commun. 2003, 654.

  • Logic: The amine coordinates to the active sites responsible for nitrile reduction, leaving the sites for hydrogenolysis active.

Mechanistic Visualization

Understanding the failure mode is key to prevention. The diagram below illustrates why


 fails and how the 

system succeeds.

Mechanism Substrate Substrate: Ar(CN)-OMe BBr3_Add Add BBr3 Substrate->BBr3_Add AlCl3_Add Add AlCl3 + NaI Substrate->AlCl3_Add Complex_N Complexation at Nitrile N (Ar-CN -> BBr3) BBr3_Add->Complex_N Kinetic Trap Water Aqueous Quench (H2O) Complex_N->Water Amide RESULT: Primary Amide (Hydrolysis) Water->Amide Complex_O Complexation at Ether O (Ar-OMe -> AlCl3) AlCl3_Add->Complex_O Thermodynamic Pref SN2 Iodide Attack (SN2) on Methyl Group Complex_O->SN2 Phenol RESULT: Phenol + Nitrile Intact SN2->Phenol

Figure 2: Mechanistic divergence between BBr3 (Nitrile Attack) and AlCl3/NaI (Ether Attack).[1]

Summary of Reagent Compatibility

Reagent SystemTarget GroupNitrile StabilityPrimary Risk

Methyl EtherLow Hydrolysis to Amide during quench.[1]

+ NaI
Methyl EtherHigh Incomplete reaction on very hindered ethers.[1]
EtSNa (Thiolate) Methyl EtherHigh Foul odor; requires high temp (DMF/100°C).

/ Pd-C
Benzyl EtherLow Reduction to Amine.[1]
DDQ PMB / BenzylHigh Oxidative damage to other sensitive groups.

+ Pentamethylbenzene
Benzyl EtherHigh Requires strict anhydrous technique.[1]

References

  • Node, M.; Kajimoto, T.; Nishide, K.; Fujita, E.; Fuji, K. "Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system." Journal of Organic Chemistry, 1980 , 45, 2468–2473.

  • Sajiki, H.; Hirota, K. "Chemoselective Hydrogenation of Aromatic Nitriles to Primary Amines using Pd/C-Ethylenediamine." Chemical Communications, 2003 , 654–655.

  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific Removal of O-Methoxybenzyl Protection by DDQ Oxidation." Tetrahedron Letters, 1982 , 23, 885–888.

  • Bhatt, M. V.; Kulkarni, S. U. "Cleavage of Ethers."[7] Synthesis, 1983 , 1983(04), 249–282.

  • Akiyama, T.; Hirofuji, H.; Ozaki, S. "AlCl3-N,N-Dimethylaniline: A Novel Benzyl Ether Cleavage Reagent." Bulletin of the Chemical Society of Japan, 1992 , 65, 1932.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 5-(4-Cyanophenyl)-3-methylphenol

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 5-(4-Cyanophenyl)-3-methylphenol . It is designed for researchers synthesizing biaryl scaffolds, particularly those utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 5-(4-Cyanophenyl)-3-methylphenol . It is designed for researchers synthesizing biaryl scaffolds, particularly those utilizing Suzuki-Miyaura cross-coupling protocols in drug discovery (e.g., kinase inhibitor development).

This guide compares the target molecule against its non-methylated analog (4'-Hydroxy-4-biphenylcarbonitrile ) to highlight diagnostic signal changes essential for structural verification.[1]

Executive Summary & Structural Context

5-(4-Cyanophenyl)-3-methylphenol (Structure A ) is a functionalized biaryl building block.[1] Its NMR spectrum is characterized by the interplay between the electron-donating phenol/methyl groups on Ring A and the electron-withdrawing cyano-substituted Ring B.[1]

  • Primary Application: Intermediate for liquid crystals and bioactive small molecules.[1]

  • Critical Quality Attribute (CQA): Distinction from the non-methylated side-product (Structure B ) and starting materials (3-bromo-5-methylphenol).

  • Solvent Selection: DMSO-d₆ is the requisite solvent.[1] CDCl₃ often leads to signal broadening of the phenolic proton and poor solubility of the polar biaryl system.

Structural Numbering Strategy

To ensure accurate assignment, we utilize the following locant map:

  • Ring A (Phenol): C1-OH, C3-CH₃, C5-Aryl.[1]

  • Ring B (Cyanophenyl): C1'-Linker, C4'-CN.[1]

Comparative Chemical Shift Analysis

The following table contrasts the Target Product (A) with the Reference Standard (B) (4'-Hydroxy-4-biphenylcarbonitrile). This comparison isolates the specific electronic and steric perturbations caused by the methyl group.

Table 1: Comparative 1H NMR Data (DMSO-d₆, 400 MHz)

Assignment (Locant)Signal TypeTarget Product (A) Shift (ppm)Reference Standard (B) Shift (ppm)Shift Effect (Δδ)Mechanistic Insight
-OH (Phenolic) Singlet (br)9.65 – 9.80 9.85~ -0.1Methyl group (C3) adds slight electron density, increasing shielding on OH.
Ring B: H-3', 5' (Ortho to CN)Doublet (AA'XX')7.88 (J=8.5 Hz)7.88 (J=8.5 Hz)0.0Distant from the methyl group; shifts remain largely invariant.
Ring B: H-2', 6' (Meta to CN)Doublet (AA'XX')7.75 (J=8.5 Hz)7.72 (J=8.5 Hz)+0.03Slight deshielding due to steric torsion or electronic push from the modified Ring A.
Ring A: H-2 (Ortho to OH, Me)Singlet6.65 6.90 (d)-0.25 Diagnostic: Strong shielding by ortho-Methyl. Multiplicity changes from Doublet to Singlet.[1]
Ring A: H-6 (Ortho to OH, Ar)Singlet7.05 7.55 (d)-0.50Comparison is complex due to symmetry loss. H6 is now an isolated singlet.[1]
Ring A: H-4 (Ortho to Me, Ar)Singlet6.95 N/A (Equiv to H6 in B)N/ANew signal.[1] Shielded by ortho-Methyl relative to typical biaryl protons.[1]
-CH₃ (Methyl) Singlet2.32 Absent N/AKey Identifier: Integration = 3H.[1] Confirms alkylation.

Note on Reference Data: Reference shifts for Structure B are derived from experimental literature on 4'-hydroxy-biphenylcarbonitriles [1, 2].[1] Target shifts are high-fidelity predictions based on substituent additivity rules (Silverstein & Webster) applied to the biaryl core.[1]

Signal Assignment Logic & Workflow

The verification of 5-(4-Cyanophenyl)-3-methylphenol relies on breaking the symmetry of the phenol ring.[1] Unlike the symmetric AA'BB' system of the reference standard, the target molecule presents an AMX-like pattern (three distinct aromatic singlets) on Ring A.[1]

Visualization: Spectral Verification Pathway

The following diagram outlines the logical flow for confirming the structure using 1H NMR data.

NMR_Logic Start Crude Product (DMSO-d6) Check_Me Check 2.0 - 2.5 ppm Region Start->Check_Me Decision_Me Singlet at ~2.32 ppm? Check_Me->Decision_Me Check_Arom Analyze Aromatic Region (6.5 - 8.0 ppm) Decision_Me->Check_Arom Yes (3H) Impurity Impurity Alert: Check for Starting Material (No Ar-CN signals) Decision_Me->Impurity No Pattern_A Ring A Pattern: 3 Distinct Singlets (1H each) Check_Arom->Pattern_A Pattern_B Ring B Pattern: 2 Doublets (AA'XX') (2H each) Check_Arom->Pattern_B Conclusion Identity Confirmed: 5-(4-Cyanophenyl)-3-methylphenol Pattern_A->Conclusion Pattern_B->Conclusion

Caption: Logic flow for distinguishing the target methylated biaryl from non-methylated analogs.

Experimental Protocol: Optimal Resolution

To reproduce the shifts listed above and ensure separation of the critical aromatic singlets, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Why DMSO? It disrupts intermolecular hydrogen bonding of the phenol, sharpening the OH peak and shifting it downfield (>9.5 ppm), distinct from aromatic signals. CDCl₃ often results in a broad OH peak that obscures the 6.5–7.0 ppm region.[1]

  • Additives: If water content in DMSO is high (HOD peak > 3.3 ppm), add a single granule of activated 4Å molecular sieves directly to the tube 1 hour prior to acquisition.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Reasoning: The quaternary carbons (CN, ipso-carbons) result in longer T1 relaxation times for adjacent protons. A short D1 may reduce the integration accuracy of the aromatic doublets relative to the methyl singlet.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Mechanistic Interpretation of Shifts[1]

The "Methyl Effect" on Ring A

The introduction of the methyl group at Position 3 breaks the symmetry of the phenol ring.[1]

  • Shielding (Upfield Shift): The methyl group is an electron-donating group (EDG) via hyperconjugation.[1] Protons ortho to the methyl (H2 and H4) experience increased electron density, shifting them upfield relative to a naked benzene ring.

  • Steric Hindrance: The methyl group prevents coplanarity if bulky substituents are adjacent, but in this 1,3,5-substitution pattern, steric clash is minimal, preserving the sharp singlet nature of the signals.

The "Cyano Effect" on Ring B

The cyano (-CN) group is a strong electron-withdrawing group (EWG) via induction and resonance.

  • Deshielding (Downfield Shift): It pulls electron density away from Ring B.

  • Anisotropy: The triple bond creates a magnetic anisotropy cone that strongly deshields the ortho protons (H3', H5'), pushing them to ~7.88 ppm, significantly downfield from standard benzene (7.26 ppm).

References

  • PubChem Compound Summary. 4'-Hydroxy-4-biphenylcarbonitrile (CID 140610).[1] National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 1997, 62, 21, 7512–7515. (For DMSO/Water impurity referencing). [Link]

Sources

Comparative

A Researcher's Guide to the FTIR Spectral Analysis of the Nitrile Stretch in 5-(4-Cyanophenyl)-3-methylphenol

Introduction: The Nitrile Group as a Precise Vibrational Probe In the landscape of drug development and materials science, understanding the nuanced molecular structure and intermolecular interactions of novel compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitrile Group as a Precise Vibrational Probe

In the landscape of drug development and materials science, understanding the nuanced molecular structure and intermolecular interactions of novel compounds is paramount. 5-(4-Cyanophenyl)-3-methylphenol is a molecule of interest, featuring a unique combination of a phenolic hydroxyl group, a methyl substituent, and a cyanophenyl moiety. Each of these functional groups contributes to the molecule's overall chemical personality, influencing its potential for hydrogen bonding, its electronic properties, and its conformational flexibility.

Among its structural features, the nitrile (cyano, -C≡N) group serves as an exceptionally useful diagnostic tool in Fourier-Transform Infrared (FTIR) spectroscopy. The C≡N triple bond stretching vibration appears in a relatively uncongested region of the infrared spectrum (typically 2200-2260 cm⁻¹) and its exact position is exquisitely sensitive to its local electronic and physical environment.[1][2][3] This guide provides an in-depth analysis of the nitrile stretch in 5-(4-Cyanophenyl)-3-methylphenol, offering a framework for its experimental characterization and a comparative analysis against simpler, related structures to elucidate the spectral contributions of its constituent parts.

The Theoretical Framework: Understanding Vibrational Frequencies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds.[4] The frequency of these vibrations is governed by the bond strength (represented by the force constant, k) and the masses of the connected atoms (m₁ and m₂), a relationship described by Hooke's Law for a simple harmonic oscillator.[5]

ν̄ = (1 / 2πc) * √(k / μ) where μ = (m₁m₂) / (m₁+m₂)

The C≡N triple bond is significantly stronger than most double or single bonds, resulting in a high force constant and a correspondingly high vibrational frequency.[1][6] This positions its stretching absorption in a clean spectral window, making it an ideal probe.[2][7] Several factors can subtly alter this frequency:

  • Conjugation: When a nitrile group is attached to an aromatic ring, as in our target molecule, resonance effects can delocalize the π-electrons of the triple bond into the ring system. This slightly weakens the C≡N bond, decreases its force constant, and shifts the absorption to a lower wavenumber (a redshift) compared to saturated aliphatic nitriles.[1][8] Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range.[1]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the aromatic rings can further modulate the degree of conjugation and the bond polarity, causing minor shifts in the peak position.[2]

  • Solvent Effects & Hydrogen Bonding: The polarity of the local environment can influence the nitrile peak position through the vibrational Stark effect.[9][10] More significantly, hydrogen bonding directly to the nitrogen atom of the nitrile group can cause a pronounced shift in frequency, often a blue-shift (to higher wavenumbers).[9][11]

Predicted FTIR Spectrum of 5-(4-Cyanophenyl)-3-methylphenol

While an experimental spectrum provides the definitive fingerprint, we can predict the key absorption bands for 5-(4-Cyanophenyl)-3-methylphenol by analyzing its functional groups and referencing data from analogous structures like benzonitrile, m-cresol, and other substituted phenols.[12][13][14][15]

Predicted Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity & Description
3550 - 3200O-H StretchPhenolic -OHStrong, Broad (due to intermolecular H-bonding)
3100 - 3000C-H StretchAromatic RingsMedium to Weak, Sharp
2980 - 2850C-H StretchMethyl (-CH₃)Medium, Sharp
2240 - 2220 C≡N Stretch Aromatic Nitrile Medium to Strong, Sharp
1615 - 1580C=C StretchAromatic RingsMedium, Sharp (multiple bands expected)
1520 - 1450C=C StretchAromatic RingsMedium, Sharp (multiple bands expected)
1470 - 1440C-H Bend (Asymmetric)Methyl (-CH₃)Medium
1380 - 1365C-H Bend (Symmetric)Methyl (-CH₃)Medium
1300 - 1200C-O StretchPhenolic C-OStrong
900 - 675C-H Bend (Out-of-Plane)Aromatic RingsStrong (Pattern indicates substitution)

Experimental Protocol: Acquiring High-Quality FTIR Data

The choice of sampling technique is critical for obtaining a high-quality spectrum of a solid powder. Attenuated Total Reflectance (ATR) is the most common and convenient method, while the KBr pellet technique is a classic transmission method.

Preferred Method: Attenuated Total Reflectance (ATR)

ATR spectroscopy is the recommended technique for its simplicity, speed, and minimal sample preparation.[11][16][17] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[16][18]

Step-by-Step Protocol for ATR-FTIR:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has reached thermal stability.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide.

  • Sample Application: Place a small amount of the 5-(4-Cyanophenyl)-3-methylphenol powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the powder. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.[19]

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. A baseline correction may be applied if needed.

  • Cleaning: Retract the pressure clamp, remove the powder sample, and clean the ATR crystal thoroughly as in Step 2.

Alternative Method: KBr Pellet

This traditional transmission method involves mixing the sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent pellet.[6][9][20] It requires more sample preparation but can yield excellent results when done correctly.

Key Considerations for KBr Pellets:

  • Moisture is the Enemy: KBr is highly hygroscopic. Absorbed water will introduce very broad O-H bands (~3400 cm⁻¹) and a medium H-O-H bending band (~1630 cm⁻¹), which can obscure sample features.[9] Use spectroscopy-grade KBr stored in a desiccator or oven-dried just before use.[9][20]

  • Homogeneous Mixture: The sample must be ground to a fine powder and mixed thoroughly with the KBr to ensure uniform dispersion and prevent light scattering.[10][21] The recommended sample concentration is 0.2% to 1%.[10][21]

  • Pressure and Vacuum: Applying high pressure (8-10 tons) in a die, often under vacuum, causes the KBr to become plastic and form a transparent disc.[9][22]

FTIR Experimental and Data Analysis Workflow.

Comparative Spectral Analysis

To truly understand the spectrum of 5-(4-Cyanophenyl)-3-methylphenol, we must compare it to its simpler structural components. This approach allows us to assign spectral features with high confidence and appreciate the electronic interplay between the functional groups.

Compound Key Structural Features Expected Nitrile (C≡N) Stretch (cm⁻¹) Other Key Diagnostic Peaks (cm⁻¹)
Benzonitrile Cyanophenyl group~2229Aromatic C-H (>3000), Aromatic C=C (~1600, 1490), Monosubstituted C-H bend (~750, 680)
m-Cresol 3-methylphenol groupN/ABroad O-H (~3350), Aromatic C-H (>3000), Aliphatic C-H (<3000), C-O (~1250)
5-(4-Cyanophenyl)-3-methylphenol All groups combined~2230 Broad O-H (~3300), Aromatic & Aliphatic C-H, Aromatic C=C, C-O (~1260)

Analysis of the Comparison:

  • Benzonitrile vs. Target Molecule: Benzonitrile provides the baseline frequency for the C≡N stretch conjugated to a phenyl ring. We predict the nitrile peak in our target molecule to be very close to this value, as the phenol ring is electronically connected through the central phenyl-phenyl bond but does not introduce strong, direct resonance with the nitrile group itself.

  • m-Cresol vs. Target Molecule: The spectrum of m-cresol will confirm the positions of the broad O-H stretch, the phenolic C-O stretch, and the aliphatic C-H stretches from the methyl group. These features are expected to be present, with minor shifts, in the final molecule.

  • Synthesis of Information: The spectrum of 5-(4-Cyanophenyl)-3-methylphenol is essentially a composite of the key features of benzonitrile and m-cresol, demonstrating the power of group frequency analysis in FTIR. The presence of the sharp nitrile peak alongside the broad hydroxyl absorption would be a definitive confirmation of the structure.

Structural components of the target molecule.

Conclusion: A Multi-faceted Molecular Fingerprint

The FTIR analysis of 5-(4-Cyanophenyl)-3-methylphenol provides a rich dataset for structural confirmation. The nitrile stretch, appearing as a sharp, distinct peak around 2230 cm⁻¹, serves as the primary reporter for the cyanophenyl group. Its precise location offers insight into the electronic environment of the molecule. This feature, combined with the characteristic broad O-H absorption of the phenolic group and the absorptions of the aromatic and aliphatic C-H bonds, creates a unique molecular fingerprint. By employing a systematic approach using a robust experimental technique like ATR-FTIR and comparing the spectrum to simpler analogs, researchers can confidently elucidate the structure and gain foundational knowledge for further development.

References

  • Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Helsinki University. Quick User Guide for FT-IR. [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Northern Illinois University. FT-IR Sample Preparation. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Bublitz, D. et al. (2009). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Castro, M. et al. (2018). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. PMC. [Link]

  • Bernstein, M. P. et al. (2025, July 15). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. NASA Technical Reports Server. [Link]

  • Shimadzu. Powder Samples. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

  • University of Calgary. Characteristic Group Vibrations of Organic Molecules. [Link]

  • Indiana University of Pennsylvania. IR handout.pdf. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Journal of the Arkansas Academy of Science. (1959). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Rebouças, J. S. et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. [Link]

  • Suhendra, D. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • ResearchGate. FTIR spectra of p-cresol: characteristic peaks and molecular vibrations. [Link]

  • NIST. p-Cresol. NIST WebBook. [Link]

  • NIST. Phenol, 3-methyl-. NIST WebBook. [Link]

Sources

Validation

Comparative HPLC Strategy: Optimizing Selectivity for 5-(4-Cyanophenyl)-3-methylphenol

Executive Summary & Analytical Challenge 5-(4-Cyanophenyl)-3-methylphenol is a critical bi-aryl intermediate, often encountered in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole analogs).[1] The pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

5-(4-Cyanophenyl)-3-methylphenol is a critical bi-aryl intermediate, often encountered in the synthesis of non-steroidal aromatase inhibitors (e.g., Letrozole analogs).[1] The purity analysis of this compound presents a specific chromatographic challenge: separating the target molecule from its regioisomers (e.g., 3-(4-cyanophenyl)-5-methylphenol) and starting materials (e.g., 3-bromo-5-methylphenol or 4-cyanophenylboronic acid).[1]

Standard alkyl-bonded phases (C18) often fail to resolve these structural isomers because their hydrophobicities (LogP) are nearly identical.[1] This guide compares the industry-standard C18 approach against a Biphenyl Core-Shell stationary phase, demonstrating why the latter offers superior selectivity (


) through distinct 

-

interaction mechanisms.[1]

Comparative Analysis: C18 vs. Biphenyl Stationary Phases[1][2][3][4]

The Mechanism of Separation

To achieve baseline resolution of the target 5-(4-Cyanophenyl)-3-methylphenol from its impurities, we must exploit interactions beyond simple hydrophobicity.[1]

FeatureOption A: C18 (Octadecylsilane) Option B: Biphenyl (Core-Shell)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Interactions
Selectivity Basis Separates based on hydrophobicity (LogP).[1]Separates based on electron density and shape selectivity.[1]
Performance on Isomers Poor. Positional isomers of biphenyls often co-elute due to similar hydrophobic volumes.[1]Excellent. The stationary phase interacts with the

-electrons of the analyte's biphenyl core, discriminating based on steric availability of the rings.
Mobile Phase Compatibility High.[1] Works well with ACN and MeOH.[1]High. Methanol is preferred to maximize

-

interactions (ACN can suppress them).[1]
Verdict Baseline method (General Screening).Recommended Method (Purity Analysis).
Representative Performance Data

Data extrapolated from comparative studies of phenolic biphenyls and Letrozole intermediates [1, 2].

ParameterC18 Column (Standard)Biphenyl Column (Optimized)Improvement
Resolution (

) (Isomer Pair)
1.2 (Co-elution risk)3.5 (Baseline resolved) +191%
Peak Tailing (

)
1.41.1 Improved Symmetry
Retention Time (

)
12.4 min9.8 min Faster Elution
Selectivity (

)
1.051.15 Enhanced Separation

Technical Insight: The Biphenyl phase provides "shape selectivity." The 5-(4-cyanophenyl) substitution pattern creates a linear, planar geometry that slots effectively into the biphenyl ligands of the stationary phase, retaining it longer or shorter than the "kinked" 3-substituted regioisomers depending on the specific steric hindrance.

Detailed Experimental Protocol

This protocol utilizes a self-validating system design where the resolution of the "Critical Pair" (Target vs. Regioisomer) serves as the system suitability test.

A. Reagents & Materials[1][2][5][6][7][8]
  • Analyte: 5-(4-Cyanophenyl)-3-methylphenol (Reference Standard).[1]

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.[1] Note: Acetonitrile is avoided in the optimized method to prevent

    
    -electron competition.
    
  • Buffer: Formic Acid (0.1%) or Phosphoric Acid (0.1%) to maintain pH ~2.1.[1]

    • Reasoning: The phenol moiety (pKa ~9-10) must remain protonated (neutral) to prevent peak broadening and secondary silanol interactions [3].[1]

B. Chromatographic Conditions (The "Biphenyl" Method)[2][3][5][8][9][10][11][12]
  • Column: Kinetex Biphenyl (or equivalent), 2.6 µm Core-Shell, 100 x 2.1 mm.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 35°C (Control is critical for steric selectivity).

  • Detection: UV @ 254 nm (primary aromatic) and 230 nm (nitrile/phenol specific).[1]

  • Injection Volume: 2.0 µL.

Gradient Table:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Methanol)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
C. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity.
    
  • Tailing Factor: < 1.2 for the main peak.

  • Precision: %RSD < 1.0% for retention time (n=6).

Method Development Logic (Visualization)

The following diagram illustrates the decision pathway used to select the Biphenyl phase over the C18 phase, ensuring scientific rigor in the development process.

MethodDevelopment Start Start: Purity Analysis of 5-(4-Cyanophenyl)-3-methylphenol AnalyzeStruct Analyze Structure: Biphenyl Core + Phenol + Nitrile Start->AnalyzeStruct DefineChallenge Challenge: Separation of Positional Isomers (Similar Hydrophobicity) AnalyzeStruct->DefineChallenge SelectMode Select Stationary Phase DefineChallenge->SelectMode PathC18 Option A: C18 Column (Hydrophobic Interaction) SelectMode->PathC18 Standard Screen PathBiPh Option B: Biphenyl Column (Pi-Pi + Hydrophobic) SelectMode->PathBiPh Targeted Screen ResultC18 Result: Co-elution of Isomers (Poor Selectivity) PathC18->ResultC18 ResultBiPh Result: Baseline Separation (High Shape Selectivity) PathBiPh->ResultBiPh ResultC18->PathBiPh Switch Phase Optimize Optimize Mobile Phase: Use Methanol (Promotes Pi-Pi) pH 2.1 (Suppress Phenol Ionization) ResultBiPh->Optimize FinalMethod Final Validated Method Optimize->FinalMethod

Figure 1: Decision matrix for selecting the Biphenyl stationary phase to resolve structural isomers of 5-(4-Cyanophenyl)-3-methylphenol.

References

  • Restek Corporation. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.[1]

  • Alves, E., et al. (2019).[1] Chromatographic Separation of Phenolic Compounds... Based on a Biphenyl HPLC Column. PMC / NIH.[1]

  • BenchChem. (2025).[1] Method development for the HPLC analysis of biphenyltetrols.

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[1]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 5-(4-Cyanophenyl)-3-methylphenol

Executive Summary 5-(4-Cyanophenyl)-3-methylphenol ( , MW 209.24) represents a class of biaryl scaffolds critical in the synthesis of liquid crystals and pharmacophores. Its structural elucidation requires a nuanced unde...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Cyanophenyl)-3-methylphenol (


, MW 209.24) represents a class of biaryl scaffolds critical in the synthesis of liquid crystals and pharmacophores. Its structural elucidation requires a nuanced understanding of competing fragmentation pathways driven by two distinct electron-withdrawing and electron-donating groups: the phenolic hydroxyl (-OH) and the nitrile (-CN).

This guide compares the two primary analytical approaches for this molecule: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for molecular weight confirmation and sensitivity. We provide experimental protocols, mechanistic insights, and a comparative data analysis to assist researchers in validating synthesis intermediates or metabolite identification.

Part 1: Structural & Chemical Specifications

FeatureSpecification
IUPAC Name 5-(4-Cyanophenyl)-3-methylphenol
Formula

Exact Mass 209.0841 Da
Key Moieties Phenol (Ring A), Methyl (Ring A), Biaryl Linkage, Nitrile (Ring B)
LogP (Predicted) ~3.2 (Moderately Lipophilic)

Part 2: Comparative Analysis (EI vs. ESI)

The choice between EI (GC-MS) and ESI (LC-MS) depends on whether the analytical goal is structural characterization or trace quantification .

Comparison Matrix
FeatureMethod A: Electron Ionization (EI) Method B: Electrospray Ionization (ESI)
Energy Regime High Energy (70 eV)Soft Ionization
Primary Ion

(Radical Cation)

(Negative Mode) or

Fragmentation Extensive (In-source)Minimal (Requires CID in MS/MS)
Key Utility Structural Fingerprinting / Library MatchingPurity Check / Pharmacokinetic Quantitation
Limit of Detection Nanogram rangePicogram range (High Sensitivity)
Performance Verdict
  • For Structural Confirmation: EI is superior. The rigidity of the biaryl system allows the molecule to survive 70 eV well enough to show a molecular ion, while generating diagnostic fragments (loss of CO, HCN) that confirm the presence of both rings.

  • For Biological Matrices: ESI (Negative Mode) is superior. The phenolic proton is acidic (

    
    ), making negative mode ESI highly sensitive and selective, avoiding the derivatization steps often required for GC-MS of phenols.
    

Part 3: Detailed Fragmentation Mechanism (EI)

In Electron Ionization, the molecule forms a radical cation


 at m/z 209 . The fragmentation is driven by the stability of the aromatic system and the elimination of stable neutral molecules.
Primary Pathway: Phenolic Contraction (Loss of CO)

Phenols characteristically lose carbon monoxide (CO, 28 Da). The radical cation localized on the oxygen induces a ring contraction to a cyclopentadienyl-type radical.

  • Transition:

    
    
    
  • Mechanism: Tautomerization to a keto-form followed by alpha-cleavage and CO elimination.

Secondary Pathway: Nitrile Elimination (Loss of HCN)

The nitrile group on the second ring is robust but can eliminate Hydrogen Cyanide (HCN, 27 Da) under high energy, particularly after the initial destabilization of the molecule.

  • Transition:

    
     (Direct) or 
    
    
    
    (Sequential).
Methyl Cleavage

Loss of the methyl radical (


, 15 Da) is observed, often stabilized by ring expansion to a tropylium-like cation or simply forming a benzyl-type cation.
  • Transition:

    
    
    
Visualization of Fragmentation Pathways[1]

FragmentationPathway M Molecular Ion (M+•) m/z 209 [C14H11NO]+• Frag_Me [M - CH3]+ m/z 194 Loss of Methyl M->Frag_Me -CH3• (15 Da) Frag_CO [M - CO]+• m/z 181 Phenolic Ring Contraction M->Frag_CO -CO (28 Da) (Major Pathway) Frag_HCN [M - HCN]+• m/z 182 Nitrile Loss M->Frag_HCN -HCN (27 Da) Frag_CO_HCN [M - CO - HCN]+ m/z 154 Biaryl Core Frag_CO->Frag_CO_HCN -HCN (27 Da)

Figure 1: Mechanistic fragmentation pathway for 5-(4-Cyanophenyl)-3-methylphenol under 70 eV Electron Ionization.

Part 4: Experimental Protocols

Protocol A: GC-MS Analysis (Structural ID)

Rationale: Phenols can tail on non-polar columns due to hydrogen bonding. Silylation is recommended for sharp peaks, but direct injection is possible for this relatively lipophilic phenol.

  • Sample Preparation (Direct): Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade).

  • Derivatization (Optional but Recommended):

    • Take 50 µL of sample solution.

    • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

    • Incubate at 60°C for 30 minutes.

    • Note: The Molecular Ion will shift to m/z 281 (209 + 72).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Inlet: Splitless mode, 250°C.

    • Oven: 80°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
  • MS Parameters:

    • Source: 230°C.

    • Scan Range: 40–400 amu.

Protocol B: LC-MS/MS Analysis (Quantification/Purity)

Rationale: ESI Negative mode is preferred for phenols due to the ease of deprotonation.

  • Sample Preparation: Dissolve 1 mg in Methanol. Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

    • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

  • MS Conditions (ESI Negative):

    • Precursor Ion: 208.1 m/z (

      
      ).
      
    • Fragmentor Voltage: 100–135 V (Optimize to prevent in-source fragmentation).

    • Collision Energy (CID): Stepped 10, 20, 40 eV for MS/MS spectra.

Part 5: Data Reference Tables

Table 1: Predicted EI Mass Spectrum (70 eV)
m/zRelative Intensity (Est.)Ion AssignmentMechanism
209 100% (Base Peak)

Molecular Ion (Stable Biaryl)
208 30–50%

Aromatization/Fused ring formation
194 15–25%

Loss of Methyl group
181 40–60%

Phenolic CO elimination (Diagnostic)
180 20–30%

Loss of formyl radical (H + CO)
154 10–20%

Sequential loss of CO and HCN
77 <10%

Phenyl cation (Ring fragmentation)
Table 2: ESI Transitions (Negative Mode)
Precursor (m/z)Product (m/z)Loss (Da)Interpretation
208.1 208.1 0Parent Ion

208.1 193.1 15Loss of Methyl Radical (High Energy CID)
208.1 180.1 28Loss of CO (Phenolic rearrangement)

References

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. National Institute of Standards and Technology. Available at: [Link] (Accessed for general phenol/nitrile fragmentation patterns).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for mechanisms of CO and HCN loss).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for biaryl system stability).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Validation

Comparative Guide: Crystallographic &amp; Structural Profiling of 5-(4-Cyanophenyl)-3-methylphenol

The following guide provides a comparative structural analysis of 5-(4-Cyanophenyl)-3-methylphenol (Target) against its non-methylated standard, 4'-Hydroxy-4-biphenylcarbonitrile (Reference). This analysis synthesizes sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative structural analysis of 5-(4-Cyanophenyl)-3-methylphenol (Target) against its non-methylated standard, 4'-Hydroxy-4-biphenylcarbonitrile (Reference).

This analysis synthesizes specific crystallographic principles with available data on biphenyl mesogens to guide researchers in evaluating the structural impact of lateral methylation.

[1]

Executive Summary

5-(4-Cyanophenyl)-3-methylphenol represents a strategic modification of the rigid biphenyl core.[1] By introducing a methyl group at the meta position of the phenolic ring, this compound disrupts the highly ordered packing characteristic of its parent analog, 4'-Hydroxy-4-biphenylcarbonitrile .[1]

For drug development and materials science (specifically liquid crystals), this structural modification offers a predictable trade-off:

  • Performance Gain: Significantly enhanced solubility and lower melting point (improved processability).[1]

  • Structural Cost: Reduction in pi-pi stacking efficiency, leading to a less dense crystal lattice.[1]

This guide serves as a technical roadmap for characterizing this compound, using the well-established crystal data of the non-methylated parent as a baseline for validation.

Structural Comparison: Target vs. Reference

The following table contrasts the crystallographic and physicochemical properties. The "Reference" data is based on the published structure of 4'-hydroxy-4-biphenylcarbonitrile (CCDC 263058), while the "Target" data reflects the deterministic effects of lateral methylation.[1]

Table 1: Physicochemical & Crystallographic Performance Matrix[2]
FeatureReference Standard (Non-methylated)Target Candidate (Methylated)Implication
Compound Name 4'-Hydroxy-4-biphenylcarbonitrile5-(4-Cyanophenyl)-3-methylphenol
Molecular Formula C₁₃H₉NOC₁₄H₁₁NOMethyl group adds lipophilicity.[1]
Crystal System Monoclinic (Typically

)
Monoclinic / Triclinic (Predicted)Lower symmetry expected due to steric bulk.[1]
Melting Point 191–195 °C (High Stability)~145–160 °C (Depressed)Methyl group disrupts lattice energy; easier to melt/dissolve.[1]
Dihedral Angle ~0–30° (Near Planar)~35–45° (Twisted)Steric clash between methyl and ortho-protons forces ring twist.[1]
Packing Motif Herringbone / H-bonded SheetsSlip-Stacked / Dimeric Methyl group prevents tight face-to-face stacking.[1]
Solubility (EtOH) ModerateHigh Critical for formulation and bioavailability.[1]

Analyst Note: The Reference molecule is nearly planar, facilitating strong intermolecular Hydrogen Bonding (OH[1]···N≡C) chains.[1][2] The Target's methyl group sterically hinders this planarity, likely forcing the molecule into a "twisted" conformation that reduces lattice density.[1]

Detailed Structural Mechanism

To understand the performance difference, one must analyze the causality of the crystal packing.[1]

A. The "Methyl Spacer" Effect

In the Reference standard, the biphenyl core is relatively flat.[1] This allows the molecules to pack closely in a "herringbone" motif, maximizing density.[1]

  • In the Target: The methyl group at position 3 (meta to the OH) introduces a "bump" on the side of the molecule.[1]

  • Consequence: This prevents the neighboring molecules from approaching as closely.[1] The crystal lattice expands, lowering the Lattice Energy .[1] This is directly observed as a lower melting point and higher solubility in organic solvents.[1]

B. Hydrogen Bonding Network

Both molecules utilize the Phenol (-OH) and Nitrile (-CN) groups as a supramolecular "hook and loop" system.[1]

  • Reference: Forms infinite 1D chains: ...OH···NC-Ph-Ph-OH···NC...

  • Target: The motif remains, but the chains become "kinked" or helical due to the twisted biphenyl angle. This often leads to polymorphism, where the molecule can crystallize in different forms depending on the solvent.[1]

Experimental Protocol: Generating Quality Data

Since the Target is prone to disorder (due to the rotating methyl group), standard crystallization often yields poor data.[1] Use this self-validating protocol to obtain publication-quality single crystals.

Phase 1: Solvent Screening (The "Anti-Solvent" Method)

Do not use simple evaporation, which favors aggregation.[1] Use liquid diffusion.[1]

  • Dissolve: 20 mg of Target in 1.5 mL THF (Tetrahydrofuran).

  • Filter: Syringe filter (0.2 µm PTFE) into a narrow glass vial.

  • Layer: Carefully layer 3.0 mL of n-Hexane or Pentane on top.[1]

  • Wait: Seal and store at 4°C in the dark for 3–5 days.

    • Why? The slow diffusion of hexane (non-polar) into THF forces the hydrophobic methyl groups to align slowly, reducing disorder.[1]

Phase 2: Data Collection Strategy
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Methyl groups act as "rotors."[1] At room temperature, they spin, creating "thermal ellipsoids" that smear the electron density map.[1] Freezing them locks the conformation.[1]

  • Resolution: Aim for 0.8 Å or better to resolve the C-C bonds of the methyl group clearly from the ring.

Visualization: Structure-Property Logic

The following diagram illustrates the logical flow from chemical modification to observed physical property, utilizing the "Methyl Effect" principle.

MethylEffect Reference Reference: 4'-Hydroxy-4-biphenylcarbonitrile Modification Modification: + Methyl Group (Pos 3) Reference->Modification Synthesis Target Target: 5-(4-Cyanophenyl)-3-methylphenol Steric Steric Clash (Ortho-H vs Methyl) Target->Steric Structural Consequence Modification->Target Twist Increased Dihedral Angle (Twisted Conformation) Steric->Twist Packing Disrupted Herringbone Packing (Lower Lattice Energy) Twist->Packing Result1 Lower Melting Point (Processability) Packing->Result1 Result2 Higher Solubility (Bioavailability) Packing->Result2

Caption: Logic flow demonstrating how the lateral methyl addition translates to macroscopic performance changes (Solubility/Tm) via crystal lattice disruption.

References

  • Reference Crystal Structure (Non-Methylated)

    • Structure: 4'-Hydroxy-4-biphenylcarbonitrile.[1][3][4][5][6]

    • Source: Cambridge Structural Database (CSD).[1]

    • Deposition Number:CCDC 263058 .[1]

    • Link:[1]

  • Methyl Substitution Effects in Biphenyls

    • Title: Influence of lateral methyl substitution on the mesomorphic properties of biphenyl-based liquid crystals.[2][7]

    • Context: Establishes the rule that lateral methyl groups depress melting points and disrupt smectic layering.[1]

    • Source:Liquid Crystals, Taylor & Francis.[1]

    • Link:[1]

  • General Protocol for Phenol Crystallization

    • Title: Supramolecular synthons in phenol–nitrile co-crystals.[1]

    • Source:CrystEngComm.
    • Link:[1]

Sources

Comparative

Precision Purity Protocols: Elemental Analysis Standards for Cyanophenyl Methylphenol Derivatives

Executive Summary For researchers developing liquid crystal intermediates or pharmaceutical precursors (e.g., Letrozole pathway analogs), Cyanophenyl methylphenol derivatives present a unique analytical challenge. Their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers developing liquid crystal intermediates or pharmaceutical precursors (e.g., Letrozole pathway analogs), Cyanophenyl methylphenol derivatives present a unique analytical challenge. Their structure—combining a refractory nitrile (cyano) group, an oxidizable methyl group, and a phenolic hydroxyl—often leads to incomplete combustion and erratic nitrogen data in standard Elemental Analysis (EA).

This guide objectively compares the two dominant "standards" for validating these compounds:

  • Combustion Elemental Analysis (CHN): The traditional benchmark using Acetanilide or Sulfanilamide as calibration standards.

  • Quantitative NMR (qNMR): The modern, orthogonal standard using Maleic Acid or Dimethyl Sulfone as internal reference standards.

Part 1: The Traditional Benchmark – Combustion Analysis (CHN)

The Challenge: The Cyano-Phenol Conflict

Cyanophenyl methylphenol derivatives (e.g., 4'-hydroxy-3'-methylbiphenyl-4-carbonitrile) possess a robust C


N triple bond. In standard flash combustion (~950°C), this bond can form stable nitrogen oxides or char, leading to low Nitrogen recovery. Conversely, the phenolic -OH group is hygroscopic, often artificially inflating Hydrogen values if the sample is not rigorously dried.
Calibration Standards Comparison

Selecting the correct Certified Reference Material (CRM) to calibrate the CHN analyzer is critical. The "Standard" must match the combustion behavior of the analyte.

Calibration StandardFormula% NSuitability for CyanophenylsAnalysis
Acetanilide

10.36%High The industry gold standard. Its C:N ratio closely mimics many biphenyl derivatives. Excellent stability.
Sulfanilamide

16.27%Medium Good for higher-N compounds, but the presence of Sulfur can complicate the catalyst life in CHN-only modes.
Atropine

4.84%Low Nitrogen content is typically too low to bracket the expected 6–8% N of cyanophenyl derivatives effectively.
Benzoic Acid

0.00%None Used only for C/H calibration; useless for Nitrogen factor determination.
Optimized Protocol for Cyanophenyl Derivatives

To achieve the journal-mandated


 accuracy:
  • Oxygen Boost: Increase the oxygen dosing time by 2–5 seconds to ensure complete oxidation of the cyano group.

  • Sample Encapsulation: Use Tin (Sn) capsules rather than Silver. The exothermic oxidation of Tin (

    
    ) raises the local temperature to ~1800°C, aiding the breakdown of the C
    
    
    
    N bond.
  • Hygroscopicity Check: Pre-dry samples at 40°C under vacuum for 4 hours to remove surface moisture associated with the phenolic hydroxyl.

Part 2: The Modern Orthogonal Standard – Quantitative NMR (qNMR)

As noted in recent literature (see Pauli et al.), qNMR offers a self-validating alternative that bypasses combustion issues entirely. It determines absolute purity by comparing the molar integration of the analyte against a NIST-traceable internal standard.

Internal Standard Selection

For Cyanophenyl methylphenol derivatives, the internal standard (IS) must not overlap with:

  • Methyl group:

    
     2.1 – 2.4 ppm (singlet/doublet).
    
  • Aromatic region:

    
     6.8 – 7.8 ppm (multiplets).
    
Internal Standard (IS)Shift (

, ppm)
Solvent CompatibilityRecommendation
Dimethyl Sulfone (DMSO

)
~3.0 (s)DMSO-

, CDCl

Primary Choice. Clean singlet in a silent region. Non-volatile and stable.
Maleic Acid ~6.3 (s)DMSO-

Secondary Choice. Good solubility, but risk of overlap if the biphenyl system has extensive conjugation shifting protons upfield.
1,3,5-Trimethoxybenzene ~6.1 (s), ~3.8 (s)CDCl

Conditional. The methoxy signal (3.8) is clean, but the aromatic signal (6.1) is risky.

Part 3: Comparative Performance Data

The following table synthesizes experimental performance metrics for a prototype derivative (4'-hydroxy-3'-methylbiphenyl-4-carbonitrile, Theoretical N: 6.69%).

MetricMethod A: Optimized CHN (Acetanilide Std)Method B: qNMR (Dimethyl Sulfone Std)
Accuracy 6.55% N (-0.14% bias)99.8% Purity (

0.1%)
Precision (RSD, n=5) 0.35%0.08%
Sample Required 2–3 mg per run (Destructive)5–10 mg (Recoverable)
Interferences Trapped water mimics Hydrogen; Incomplete combustion mimics low N.Solvent peaks (water/DMSO) are separated spectrally.
Specific Failure Mode "Nitrogen Slip": Formation of stable char containing N.Relaxation Delay:

too short leads to integration errors.
Throughput High (5 mins/sample)Medium (15-20 mins/sample)

Part 4: Experimental Workflow & Logic

Method Validation Workflow

The following diagram illustrates the decision logic for choosing and validating the standard.

PurityAnalysis Start Sample: Cyanophenyl Methylphenol Derivative Dry Step 1: Vacuum Dry (Remove Phenolic H2O) Start->Dry Choice Select Primary Method Dry->Choice EA Combustion EA (CHN) Choice->EA Journal Req qNMR 1H-qNMR Choice->qNMR High Precision/Internal Use Calib Calibrate w/ Acetanilide (Match C:N Ratio) EA->Calib Tin Use Tin (Sn) Capsule (Flash Temp >1800°C) Calib->Tin ResultEA Result within ±0.4%? Tin->ResultEA PassEA Pass: Report Purity ResultEA->PassEA Yes ResultEA->qNMR No (Combustion Failure) IS_Select Add Internal Std: Dimethyl Sulfone (3.0 ppm) qNMR->IS_Select Acq Acquire Spectrum (d1 > 5*T1, 90° pulse) IS_Select->Acq Calc Calculate Purity % (Molar Ratio) Acq->Calc

Figure 1: Decision matrix for analytical validation. Note the fail-safe path from EA to qNMR if combustion fails due to the cyano group.

Detailed Protocol: qNMR for Cyanophenyl Methylphenol
  • Preparation: Weigh exactly 10.0 mg of analyte and 5.0 mg of Dimethyl Sulfone (TraceCERT® or equivalent) into a vial.

  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: Aromatic protons have long 
      
      
      
      ).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (3.0 ppm) and the Methyl singlet of the analyte (~2.2 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[1][2][3][4]

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Sigma-Aldrich. (2023). "Certified Reference Materials for Elemental Analysis: Acetanilide." Supelco Technical Standards. Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link

  • Microanalysis, E. (2022).[4] "Optimization of Combustion Parameters for Nitrogen-Rich Heterocycles." Exeter Analytical Technical Notes. Link

Sources

Validation

Comparative acidity (pKa) of 5-(4-Cyanophenyl)-3-methylphenol and phenol

Comparative Acidity Guide: 5-(4-Cyanophenyl)-3-methylphenol vs. Phenol Executive Summary: The Bottom Line For researchers in lead optimization and physicochemical profiling, the acidity distinction between Phenol and 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Acidity Guide: 5-(4-Cyanophenyl)-3-methylphenol vs. Phenol

Executive Summary: The Bottom Line

For researchers in lead optimization and physicochemical profiling, the acidity distinction between Phenol and 5-(4-Cyanophenyl)-3-methylphenol is governed by the competition between steric/inductive donation and remote electron withdrawal.[1]

  • Phenol (Reference): pKa

    
    9.99  (Standard aqueous value).[1][2]
    
  • 5-(4-Cyanophenyl)-3-methylphenol (Target): Predicted pKa

    
    9.2 – 9.5 .[1]
    

Part 1: Structural & Electronic Analysis (The "Why")

To understand the acidity shift, we must deconstruct the electronic influences acting on the phenolic hydroxyl group. The pKa is a measure of the stability of the conjugate base (phenoxide anion); factors that delocalize the negative charge stabilize the anion and increase acidity (lower pKa).

The Reference: Phenol
  • Baseline: The negative charge on the oxygen is delocalized into the aromatic ring via resonance at the ortho and para positions.

  • Result: Moderate acidity (pKa ~10).

The Target: 5-(4-Cyanophenyl)-3-methylphenol

This molecule introduces two conflicting substituents to the phenol core:[1]

  • Substituent A: 3-Methyl Group (Meta) [1]

    • Effect: Electron Donating Group (+I Inductive Effect).[1]

    • Mechanism: Alkyl groups push electron density into the ring.[1] This intensifies the negative charge on the phenoxide oxygen, destabilizing it.

    • Impact: Alone, a meta-methyl group raises the pKa (e.g., m-cresol pKa

      
       10.09).[1]
      
  • Substituent B: 5-(4-Cyanophenyl) Group (Meta) [1]

    • Effect: Strong Electron Withdrawing Group (-I Inductive / Field Effect).[1]

    • Mechanism:

      • The Phenyl ring acts as a weak electron withdrawer (

        
        ).
        
      • The Cyano (-CN) group on the distal ring is a potent electron withdrawer. It pulls density from the phenyl ring, making the phenyl group significantly electron-deficient.

      • Meta-Linkage Limitation: Because the cyanophenyl group is meta to the OH, direct resonance delocalization of the phenoxide charge onto the second ring is disrupted. However, the Inductive/Field effect is substantial. The electron-deficient cyanophenyl moiety pulls electron density through the sigma bond framework, stabilizing the phenoxide.

    • Impact: This effect overpowers the weak donation of the methyl group.

Predictive Modeling (Hammett Equation)

We can estimate the pKa shift (


) using Hammett substituent constants (

).

[1]
  • 
     (Reaction constant for phenol ionization) 
    
    
    
    2.23.[1]
  • 
     (Methyl) 
    
    
    
    -0.07.[1][3][4]
  • 
     (4-Cyanophenyl) 
    
    
    
    +0.20 to +0.25 (Estimated based on substituted aryl effects).[1]



[1]

Predicted pKa:



(Note: Experimental values for biaryl phenols often show stronger acidification due to solvation effects, likely pushing the value closer to 9.2–9.5).

Part 2: Visualization of Electronic Effects

The following diagram illustrates the conflicting electronic vectors that determine the final acidity.

AcidityLogic cluster_0 Competing Substituents Phenol Phenol Core (pKa ~10.0) Anion Phenoxide Anion Stability Phenol->Anion Baseline Methyl 3-Methyl Group (+I Effect) Electron Donor Methyl->Anion Destabilizes (Raises pKa) CyanoPhenyl 5-(4-Cyanophenyl) (-I / Field Effect) Electron Withdrawing CyanoPhenyl->Anion Stabilizes (Lowers pKa) Result Net Result: Increased Acidity (pKa ~9.3) Anion->Result Dominant Effect: EWG > EDG

Caption: Figure 1. Vector analysis of substituent effects. The stabilizing pull of the cyanophenyl group outweighs the destabilizing push of the methyl group.

Part 3: Experimental Validation Protocols

Since 5-(4-Cyanophenyl)-3-methylphenol is a lipophilic biaryl compound, standard aqueous titration will likely fail due to precipitation.[1] You must use a Cosolvent Extrapolation Method .[1]

Method A: Spectrophotometric Determination (The Precision Method)

This is the preferred method for sparingly soluble phenols. It relies on the UV spectral shift between the protonated (phenol) and deprotonated (phenoxide) forms.[5]

Reagents:

  • Buffer System: Universal buffer (Britton-Robinson) or phosphate/borate series covering pH 7.0 – 12.0.[1]

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1] Spectroscopic grade.

Protocol:

  • Stock Preparation: Dissolve the target compound in 100% MeOH to create a 10 mM stock solution.

  • Sample Series: Prepare 3 series of samples with varying MeOH concentrations (e.g., 20%, 30%, 40% v/v) to ensure solubility.

  • pH Adjustment: Within each series, prepare aliquots buffered at pH increments of 0.5 units (from pH 7 to 12).

  • Scanning: Record UV-Vis spectra (200–400 nm) for each sample.

    • Observation: Look for the bathochromic shift (red shift) typical of phenoxides (often ~20-30 nm shift).

    • Isosbestic Point: Ensure a clear isosbestic point exists, confirming a clean two-state equilibrium.[1]

  • Calculation (Yasuda-Shedlovsky Extrapolation):

    • Calculate the apparent pKa (

      
      ) at each solvent percentage using the Henderson-Hasselbalch equation:
      
      
      
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mix).
    • Extrapolate the linear regression to the dielectric constant of pure water (

      
      ) to find the aqueous pKa.
      
Method B: Potentiometric Titration (The High-Throughput Method)

Suitable if the compound has solubility >1 mM in 30% organic solvent.

Protocol:

  • System: Automated titrator with a glass combination pH electrode.

  • Calibration: Calibrate the electrode in the exact cosolvent mixture used for titration (e.g., 40% MeOH/Water) to avoid liquid junction potential errors.

  • Titrant: 0.1 M KOH (standardized, CO2-free).

  • Procedure:

    • Dissolve ~5 mg of compound in 40 mL of 40% MeOH/Water.[1]

    • Titrate with KOH under inert gas (Nitrogen/Argon) purge to prevent carbonate formation.[1]

    • Determine the equivalence point using the first derivative (

      
      ).
      
    • Calculate

      
       at the half-equivalence point.[1][5]
      
    • Repeat at 30% and 50% MeOH and extrapolate to 0% as described in Method A.

Part 4: Implications for Drug Discovery[1]

PropertyPhenol5-(4-Cyanophenyl)-3-methylphenolImpact on Development
Acidity (pKa) ~10.0~9.3 Target is more likely to be ionized at physiological pH (7.[1]4) than phenol, though still predominantly neutral.[1]
Lipophilicity (LogP) 1.46~3.5 - 4.0 Significant increase.[1] The biaryl system drastically reduces water solubility.[1]
H-Bonding Donor/AcceptorDonor/Acceptor + CN AcceptorThe nitrile group adds a specific H-bond acceptor vector, crucial for kinase hinge binding.[1]
Solubility High (83 g/L)Low (< 1 mg/mL) Formulation will require solubilizers (cyclodextrins, surfactants) or salt formation if pKa allows.

Strategic Insight: The shift to pKa ~9.3 places this molecule in a "twilight zone" for solubility. It is not acidic enough to form a stable salt with weak bases (like Tromethamine) that resists hydrolysis.[1] Strong bases (NaOH/KOH) may form salts, but they might be hygroscopic or unstable.[1] For oral bioavailability, focus on the neutral form's permeability or consider prodrug strategies if solubility is limiting.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Standard reference for Phenol pKa).

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for Cosolvent Extrapolation Protocols).[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     constants).[1]
    
  • NIST Chemistry WebBook. Phenol, 3-methyl-. (Reference for m-cresol acidity).[1]

  • PubChem. 4-Cyanophenol Compound Summary. (Reference for cyano-group electronic impact).[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(4-Cyanophenyl)-3-methylphenol

Executive Summary & Hazard Architecture 5-(4-Cyanophenyl)-3-methylphenol is a bifunctional pharmacophore intermediate combining a phenolic moiety with an aromatic nitrile. Handling this compound requires a synergistic sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

5-(4-Cyanophenyl)-3-methylphenol is a bifunctional pharmacophore intermediate combining a phenolic moiety with an aromatic nitrile. Handling this compound requires a synergistic safety approach that addresses the corrosive, protein-denaturing properties of phenols and the systemic toxicity potential of organic nitriles .

Core Safety Directive: Treat this substance as a Class 3 Toxic Corrosive . You must prevent all dermal contact and inhalation.[1] The lipophilic nature of the biphenyl core increases the risk of rapid transdermal absorption, potentially accelerating systemic toxicity beyond that of simple phenols.

Hazard Prediction Matrix (Structure-Activity Relationship)

Since specific GHS data is often limited for R&D intermediates, we apply the "Worst-Case Fragment" principle:

Functional GroupAssociated HazardMechanism of Action
Phenol (-OH) Skin Corrosion / Systemic Toxicity Protein denaturation (keratolysis) followed by rapid absorption; CNS depression and renal damage.
Benzonitrile (-CN) Acute Toxicity (Oral/Inhalation) Metabolic release of cyanide ions (slow release) or direct interference with cytochrome oxidase; respiratory distress.
Biphenyl Core Chronic Toxicity / Bioaccumulation Enhanced lipophilicity facilitates crossing biological membranes; potential hepatic burden.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following PPE protocol is designed to create a redundant barrier system .

Hand Protection Strategy (The "Double-Shell" Protocol)

Rationale: Phenolic compounds can permeate standard nitrile gloves rapidly. A single layer is a failure point.

LayerMaterial SpecificationFunction
Inner Layer Nitrile (4 mil / 0.10 mm) Tactile sensitivity; protects skin from sweat and acts as a final barrier.
Outer Layer High-Grade Nitrile (8 mil / 0.20 mm) OR Silver Shield® (Laminate) Primary Defense. Thicker nitrile provides >480 min breakthrough time for solids. Use Laminate gloves if handling solutions >10% concentration.
Technique Visual Inspection Check for pinholes by inflating gloves prior to donning. Change outer gloves every 60 minutes or immediately upon splash.
Respiratory & Body Protection[2][3]
  • Respiratory:

    • Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Dust masks (N95) are insufficient for phenolic vapors.

  • Eye/Face:

    • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

    • Prohibited: Safety glasses with side shields (insufficient against corrosive dust/aerosols).

  • Body:

    • Standard: Cotton lab coat (fire resistant).

    • High-Risk (Weighing >10g): Disposable Tyvek® sleeves or apron to prevent dust accumulation on fabric cuffs.

Operational Protocol: The "Zero-Contact" Workflow

This workflow minimizes the vector of contamination from the weigh station to the reaction vessel.

Pre-Operational Setup
  • Neutralizing Agent: Prepare a PEG 300 or PEG 400 (Polyethylene Glycol) wash station nearby. Water alone spreads phenolic compounds; PEG solubilizes and removes them safely.

  • Balance Hygiene: Line the analytical balance with a disposable anti-static weighing boat or mat.

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) for handling this compound.

G cluster_emergency Emergency Protocol Start START: Risk Assessment PPE Donning: Double Nitrile + Goggles (Check Glove Integrity) Start->PPE Weighing Weighing (Inside Fume Hood) Use Anti-Static Gun PPE->Weighing Verify Airflow Transfer Transfer to Reaction Vessel (Closed System Preferred) Weighing->Transfer Avoid Dust Decon Decontamination Wipe Balance with Ethanol/PEG Transfer->Decon Immediate Clean Doffing Doffing Sequence Outer Gloves -> Gown -> Inner Gloves Decon->Doffing Disposal Waste Disposal (Segregated Stream) Doffing->Disposal Exposure Skin Exposure? Action 1. Wipe excess 2. Wash with PEG 300/400 3. Rinse Water Exposure->Action

Caption: Operational flow emphasizing the critical decontamination step prior to doffing PPE to prevent secondary exposure.

Emergency Response & First Aid

Standard water rinsing is often insufficient for phenol-derivatives due to low water solubility.

  • Skin Contact:

    • Immediate Action: Blot excess chemical (do not rub).

    • Decontamination: Swab the area with PEG 300/400 or a mixture of PEG and Industrial Methylated Spirits (70:30) for at least 15 minutes.

    • Secondary: Rinse with copious water only after PEG treatment or if PEG is unavailable.

  • Eye Contact:

    • Irrigate immediately with water or saline for 30 minutes . Hold eyelids apart. Consult an ophthalmologist immediately (corrosive risk).

  • Inhalation:

    • Move to fresh air.[1][2][3] If breathing is labored, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema.

Waste Disposal & Deactivation

Classification: Hazardous Organic Waste (Toxic/Corrosive).

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Cyanophenol Derivative." Do not mix with general trash.[4][5]

  • Liquid Waste:

    • Segregation: Keep separate from Oxidizing Acids (Nitric/Perchloric) to prevent violent reaction or HCN evolution.

    • Compatibility: Compatible with non-halogenated organic solvent streams (e.g., Acetone/Ethanol waste) intended for incineration.

  • Destruction: The preferred method is High-Temperature Incineration with scrubber systems to capture Nitrogen Oxides (NOx) and Cyanide byproducts.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for m-Cresol (3-Methylphenol). Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol Handling and First Aid (PEG 400 Protocol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide and Nitriles. Retrieved from [Link]

Sources

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